4-Bromo A23187
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQFZZGVTWFCF-FHYGWRBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76455-48-6, 76455-82-8 | |
| Record name | 4-Bromo-calcium Ionophore A23187 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-A23187 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of 4-Bromo A23187: An In-depth Technical Guide on its Function as a Calcium Ionophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187, a brominated derivative of the carboxylic acid ionophore A23187 (Calcimycin), serves as a critical tool in cellular biology and pharmacology for manipulating intracellular calcium concentrations.[1] Unlike its parent compound, this compound is non-fluorescent, making it an ideal choice for experiments employing fluorescent probes to measure ion dynamics.[1] While it is widely utilized as a calcium ionophore, its mechanism of action reveals a nuanced and complex profile of ion selectivity and transport kinetics that distinguishes it from A23187. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its action and related cellular pathways.
Core Mechanism of Action
This compound functions as a mobile ion carrier, facilitating the transport of divalent cations across biological membranes, which are typically impermeable to these ions. The fundamental mechanism involves the formation of a lipid-soluble complex with the target ion, enabling its passage through the lipid bilayer.
The process begins with the deprotonated this compound molecule chelating a divalent cation from the aqueous environment on one side of the membrane. This complex then diffuses across the membrane down the electrochemical gradient of the ion. On the opposite side of the membrane, the ion is released, and the ionophore becomes protonated, ready to return to the initial side to repeat the cycle.
A key structural feature influencing its function is the bromination at the 4-position of the benzoxazole ring. This modification significantly alters the ionophore's transport properties. The bromination destabilizes the 2:1 ionophore-to-ion complexes.[2] While calcium transport is primarily mediated by this 2:1 stoichiometry for both A23187 and this compound, the instability of this complex in the bromo-derivative leads to a drastically reduced in vitro calcium transport rate—more than ten times lower than that of A23187.[2][3]
Conversely, this structural change enhances its affinity and transport capabilities for other divalent cations. Notably, this compound has been identified as a potent copper ionophore and exhibits high selectivity for zinc (Zn²⁺) and manganese (Mn²⁺) over calcium (Ca²⁺).[2][3] This unique selectivity profile makes this compound a valuable tool for studying the roles of these other cations in cellular processes, with minimal interference from calcium-dependent pathways.[3]
Quantitative Data: A Comparative Analysis
The following tables summarize the available quantitative data comparing the ionophoric properties of this compound and its parent compound, A23187.
| Parameter | This compound | A23187 (Calcimycin) | Reference |
| Binding Affinity | ~4-fold greater for Ca²⁺ and Mg²⁺ | Baseline | [4] |
| Ca²⁺ Transport Rate | >10-fold lower in vitro | Baseline | [2] |
| Ca²⁺ Transport Stoichiometry | Primarily 2:1 (Ionophore:Ion) | Primarily 2:1 (Ionophore:Ion) | [3] |
| Zn²⁺/Mn²⁺ Transport Stoichiometry | Partially 1:1 (Ionophore:Ion) | Primarily 2:1 (Ionophore:Ion) | [3] |
| Ion | This compound | A23187 (Calcimycin) | Reference |
| Ca²⁺ vs. Mg²⁺ | ~10-fold greater selectivity for Ca²⁺ at low concentrations | Baseline | [4] |
| Zn²⁺ and Mn²⁺ vs. Ca²⁺ | Highly selective for Zn²⁺ and Mn²⁺ | Lower selectivity | [3] |
| General Divalent Cations | Not fully characterized | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺ | [3] |
| Copper (Cu²⁺) | Potent ionophore | Not a primary target | [2] |
Signaling Pathways and Experimental Workflows
The primary consequence of this compound action is an increase in intracellular calcium concentration, which acts as a second messenger to trigger a multitude of downstream signaling pathways.
Caption: this compound-induced Ca²⁺ influx and downstream signaling.
The following diagram illustrates a typical experimental workflow for assessing the ionophoric activity of this compound.
Caption: Workflow for measuring intracellular Ca²⁺ changes.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells following the application of this compound.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass coverslips
-
Fura-2 AM (cell permeant)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~505 nm)
Methodology:
-
Cell Preparation: Culture cells on coverslips to 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Wash cells once with HBS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber with HBS.
-
Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 505 nm.
-
Add this compound to the chamber to the desired final concentration.
-
Continuously record the fluorescence ratio to monitor the change in [Ca²⁺]i.
-
-
Calibration (Optional but Recommended):
-
To convert fluorescence ratios to absolute [Ca²⁺]i, perform a calibration at the end of the experiment.
-
Determine the minimum ratio (Rmin) by adding a Ca²⁺-free HBS containing EGTA.
-
Determine the maximum ratio (Rmax) by adding a high concentration of a calcium ionophore (like ionomycin) in the presence of saturating extracellular Ca²⁺ to lyse the cells and saturate the dye.
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).
-
Protocol 2: Liposome-Based Ion Transport Assay (Calcein Quenching)
This in vitro assay measures the ability of this compound to transport divalent cations into liposomes by monitoring the quenching of an entrapped fluorescent dye.
Materials:
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
Calcein
-
Buffer solution (e.g., HEPES buffer)
-
This compound stock solution (in DMSO)
-
Solutions of divalent cations (e.g., CaCl₂, CuCl₂, ZnCl₂)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Methodology:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50-100 mM) using standard methods like extrusion.
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column equilibrated with the assay buffer.
-
-
Transport Assay:
-
Dilute the calcein-loaded liposomes in a cuvette containing the assay buffer to a final lipid concentration that gives a stable fluorescence signal.
-
Add the this compound stock solution to the cuvette to the desired final concentration and allow it to incorporate into the liposome membranes for a few minutes.
-
Record the baseline fluorescence.
-
Initiate ion transport by adding a small volume of the divalent cation solution to the cuvette.
-
Continuously record the fluorescence intensity over time. The influx of quenching cations (like Cu²⁺ or Co²⁺) will cause a decrease in calcein fluorescence.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is proportional to the initial rate of ion transport.
-
Normalize the fluorescence data and calculate the initial transport rate.
-
Compare the rates obtained with different cations to determine the ion selectivity of this compound.
-
Conclusion
This compound is a multifaceted ionophore with a distinct mechanism of action compared to its parent compound, A23187. Its non-fluorescent nature and unique ion selectivity profile, particularly its high efficacy for copper, zinc, and manganese transport over calcium, make it an invaluable tool for researchers. Understanding its specific transport kinetics and stoichiometries is crucial for the accurate design and interpretation of experiments aimed at elucidating the roles of these divalent cations in complex biological systems. The provided protocols offer a standardized approach to characterizing its activity, ensuring reproducible and reliable data for advancing research and drug development.
References
- 1. Lack of effect of the Ca2+ ionophore A23187 on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Tale of Two Ionophores: A Technical Guide to A23187 and 4-Bromo A23187
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular biology and pharmacological research, ionophores are indispensable tools for manipulating intracellular ion concentrations and dissecting a myriad of physiological processes. Among these, A23187, also known as Calcimycin, has long been a staple for elevating intracellular calcium levels. Its brominated analog, 4-Bromo A23187, offers a nuanced alternative with distinct selectivity profiles. This in-depth technical guide provides a comprehensive comparison of these two ionophores, detailing their mechanisms, quantitative differences, and the experimental methodologies used to characterize them.
Core Concepts: An Introduction to A23187 and this compound
A23187 is a carboxylic acid antibiotic produced by the bacterium Streptomyces chartreusensis.[1] It functions as a mobile ion-carrier, forming a stable 2:1 complex with divalent cations, thereby facilitating their transport across biological membranes.[2] This property has made it a widely used tool to artificially increase intracellular calcium concentrations, triggering a cascade of downstream cellular events.[3]
This compound is a synthetic, brominated derivative of A23187.[4] The addition of a bromine atom to the benzoxazole ring of the A23187 molecule alters its ion-binding and transport properties, leading to a different selectivity profile for divalent cations.[1] This modification has significant implications for its experimental applications, offering a more selective tool for certain research questions.
At a Glance: Comparative Properties
The fundamental difference between A23187 and this compound lies in their ion selectivity and transport efficiency. While both are effective ionophores, their preferences for different divalent cations vary significantly.
| Property | A23187 (Calcimycin) | This compound |
| Chemical Formula | C₂₉H₃₇N₃O₆ | C₂₉H₃₆BrN₃O₆ |
| Molecular Weight | 523.62 g/mol | 602.52 g/mol |
| Primary Function | Divalent cation ionophore, primarily used to increase intracellular Ca²⁺. | Divalent cation ionophore with altered selectivity, showing enhanced preference for certain ions over others. |
| Ion Selectivity | Transports a range of divalent cations. A typical transport selectivity sequence is Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺.[5] | Exhibits enhanced selectivity for Ca²⁺ over Mg²⁺ compared to A23187.[1] It is also a potent transporter of Cu²⁺.[6] |
| Binding Affinity | Forms stable complexes with divalent cations. | Has an approximately 4-fold greater affinity for both Ca²⁺ and Mg²⁺ compared to A23187.[1] |
| Transport Mechanism | Primarily forms a 2:1 ionophore-cation complex for transport. | Can form both 1:1 and 2:1 complexes, with the 1:1 complex being more significant for ions like Zn²⁺ and Mn²⁺.[5] |
| Common Applications | Inducing apoptosis, activating signaling pathways, studying calcium-dependent processes.[3] | Investigating cellular regulation by specific divalent cations with reduced interference from Ca²⁺ fluctuations.[5] |
| Fluorescence | Fluorescent, which can interfere with certain fluorescence-based assays. | Non-fluorescent, making it suitable for use with fluorescent probes for ion concentration measurements.[4] |
Delving Deeper: Ion Selectivity and Biological Implications
The seemingly minor structural modification in this compound leads to profound differences in its biological activity, primarily through its altered ion selectivity.
A23187: As a potent and somewhat promiscuous divalent cation ionophore, A23187 has been instrumental in elucidating the roles of calcium in a vast array of cellular processes, including:
-
Signal Transduction: By increasing intracellular Ca²⁺, A23187 activates calmodulin and other calcium-dependent enzymes, leading to the activation of downstream signaling cascades.
-
Apoptosis: A23187 can induce apoptosis in various cell types, often through mechanisms involving mitochondrial dysfunction.
-
Gene Expression: The influx of Ca²⁺ initiated by A23187 can lead to changes in gene expression, for example, by inducing the expression of IL-2 receptors in T-cells.
This compound: The bromination of A23187 confers a more refined selectivity profile. Key distinctions include:
-
Enhanced Ca²⁺ vs. Mg²⁺ Selectivity: this compound exhibits an approximately 10-fold greater transport selectivity for Ca²⁺ over Mg²⁺ compared to its parent compound.[1] This is particularly useful in experimental systems where distinguishing the effects of these two crucial divalent cations is necessary.
-
Potent Copper Ionophore: Research has shown that this compound is a highly effective transporter of copper ions (Cu²⁺), a property not as pronounced in A23187.[6] This opens up avenues for investigating the roles of intracellular copper in processes like oxidative stress and enzyme function.
-
Reduced Ca²⁺ Transport Activity: Compared to A23187, this compound is a less active ionophore for Ca²⁺.[5] This can be advantageous when aiming for a more subtle and controlled increase in intracellular calcium or when the primary goal is to study the effects of other divalent cations with minimal disruption to calcium homeostasis.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the functional consequences of ionophore-induced ion influx, we can visualize the affected signaling pathways and the workflows of key experiments.
References
- 1. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different mechanisms for suppression of apoptosis by cytokines and calcium mobilizing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium ionophore A23187 as a regulator of gene expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic action of calcium ionophore A23187 and protein kinase C activator bryostatin 1 on human B cell activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of genes involved in Ca2+ ionophore A23187-mediated apoptosis and demonstration of a high susceptibility for transcriptional repression of cell cycle genes in B lymphoblasts from a patient with Scott syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of ionophore A23187 at the cellular level. Separation of effects at the plasma and mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purity of 4-Bromo A23187
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of 4-Bromo A23187, a non-fluorescent derivative of the calcium ionophore A23187. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in utilizing this compound for studies involving calcium signaling and ion transport.
Introduction
This compound, also known as 4-Bromocalcimycin, is a halogenated analog of the naturally occurring calcium ionophore A23187. The parent compound, A23187, is widely used to increase intracellular calcium concentrations and study calcium-dependent signaling pathways.[1] However, its intrinsic fluorescence can interfere with assays employing fluorescent probes. The introduction of a bromine atom at the 4-position of the benzoxazole ring renders the molecule non-fluorescent, making it a suitable tool for such applications. This compound retains the ionophoretic properties of its parent compound, facilitating the transport of divalent cations, particularly calcium, across biological membranes.
Synthesis of this compound
The synthesis of this compound is achieved through the selective electrophilic bromination of the A23187 parent molecule. The key to this synthesis is the controlled addition of a bromine source to the electron-rich benzoxazole ring system of A23187.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles and information from available literature.[2]
Materials:
-
A23187 (calcimycin)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve A23187 in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen). Stir the solution at room temperature until the A23187 is completely dissolved.
-
Bromination: To the stirred solution, add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise over a period of 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: Upon completion of the reaction (as indicated by TLC), the reaction mixture is typically washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Work-up: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly employed to separate the desired product from unreacted starting material and any by-products.
-
Product Isolation: Fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated to yield this compound as a solid.
Purity and Characterization
Ensuring the purity of this compound is critical for its use in biological and pharmacological studies. Commercially available this compound typically has a purity of ≥90% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[3]
Purity Data
| Parameter | Specification | Analytical Method |
| Purity | ≥90% to ≥98% | HPLC |
| Appearance | Yellow solid | Visual Inspection |
| Solubility | Soluble in DMSO | Experimental |
Analytical Methods
HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.
Representative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 305 nm[4]
-
Injection Volume: 10 µL
-
Temperature: Ambient
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra are expected to be consistent with the structure of A23187, with characteristic shifts in the signals corresponding to the protons and carbons of the brominated benzoxazole ring.[2]
Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular weight is approximately 602.5 g/mol for the free acid. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic cluster in the mass spectrum, which is a key indicator of successful bromination.
Biological Activity and Signaling Pathway
This compound functions as a calcium ionophore, facilitating the transport of Ca²⁺ ions across cellular membranes, thereby increasing the intracellular Ca²⁺ concentration. This elevation in cytosolic calcium can trigger a variety of downstream signaling events.
Caption: this compound mediated calcium signaling.
The influx of calcium ions mediated by this compound can lead to the activation of various calcium-dependent enzymes and signaling pathways, including calmodulin and protein kinase C (PKC). These, in turn, can modulate a wide range of cellular processes such as gene expression, proliferation, and apoptosis.
Handling and Storage
This compound is typically a yellow solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] For long-term storage, it should be kept in a cool, dry, and dark place. Solutions in DMSO can be stored at -20°C for several months.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. The synthesis via selective bromination of A23187 is a reliable method to produce this valuable non-fluorescent calcium ionophore. Rigorous purity analysis using HPLC, NMR, and mass spectrometry is essential to ensure the quality of the compound for use in sensitive biological assays. Understanding its mechanism of action as a calcium ionophore is key to its application in studying a myriad of calcium-dependent cellular processes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 4-Bromo A23187 in DMSO and Other Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound, a non-fluorescent derivative of the calcium ionophore A23187 (Calcimycin). Understanding the solubility of this compound is critical for its effective use in various research and drug development applications, including the study of calcium signaling pathways and its potential as a therapeutic agent. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological pathways affected by this ionophore.
Introduction to this compound
This compound is a brominated analog of the widely used calcium ionophore A23187. Like its parent compound, it is a mobile ion-carrier that forms stable complexes with divalent cations, thereby facilitating their transport across biological membranes. Its primary research application is to increase intracellular calcium concentrations. A key advantage of this compound is its non-fluorescent nature, which makes it suitable for use in experiments involving fluorescent probes for calcium quantitation.
Solubility of this compound
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data from various suppliers. It is important to note that solubility can be affected by factors such as temperature, the purity of the compound, and the presence of water in the solvent.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |
| 100 mg/mL | |
| 50 mg/mL | |
| 10 mg/mL | |
| 1 mg/mL | |
| Ethanol | 20 mg/mL |
| 5 mg/mL | |
| Dimethylformamide (DMF) | 10 mg/mL |
| Methanol | Soluble |
| Dichloromethane | 10 mg/mL |
Note: The range of reported solubilities in DMSO may reflect differences in experimental conditions or measurement techniques.
Experimental Protocols for Solubility Determination
A widely accepted and robust method for determining the equilibrium solubility of a chemical compound is the shake-flask method . This method is a foundational technique in pharmaceutical and chemical research.
Principle
The shake-flask method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. By measuring the concentration of the dissolved compound in the saturated solution, the equilibrium solubility can be determined.
Detailed Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent (e.g., DMSO, ethanol) in a sealed glass vial or flask. The presence of excess, undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a temperature-controlled environment, such as a shaker or a magnetic stirrer with a hot plate, and agitate the mixture at a constant temperature for an extended period (typically 24-72 hours). This prolonged agitation ensures that the system reaches equilibrium between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution.
-
This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE with a 0.22 µm pore size) that does not absorb the solute.
-
-
Quantification of the Solute:
-
Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.
-
To ensure accurate quantification, generate a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Below is a diagram illustrating the generalized workflow for this experimental process.
Signaling Pathway of this compound
As a calcium ionophore, this compound's primary mechanism of action is to increase the intracellular concentration of calcium ions (Ca²⁺). It achieves this by binding to extracellular Ca²⁺ and transporting it across the cell membrane into the cytosol. This influx of Ca²⁺ can trigger a wide range of downstream cellular processes.
The diagram below illustrates the general signaling pathway initiated by this compound.
The increase in intracellular Ca²⁺ can lead to various physiological responses, including:
-
Activation of Ca²⁺-dependent enzymes: Such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).
-
Regulation of gene expression: Through Ca²⁺-responsive transcription factors.
-
Induction of apoptosis: In certain cell types.[1]
-
Modulation of cellular processes: Such as muscle contraction, neurotransmitter release, and fertilization.
Conclusion
This compound is a valuable tool for studying Ca²⁺-dependent signaling pathways. Its solubility is highest in DMSO, with good solubility in other organic solvents like ethanol and DMF. The shake-flask method provides a reliable protocol for determining its solubility. By acting as a calcium ionophore, this compound can be used to artificially manipulate intracellular calcium levels, thereby enabling the investigation of a wide array of downstream cellular events. Proper preparation of stock solutions using an appropriate solvent is essential for the successful application of this compound in experimental settings.
References
4-Bromo A23187: A Selective Ionophore for Divalent Cations - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo A23187, a halogenated derivative of the calcium ionophore A23187 (calcimycin). As a non-fluorescent ionophore, it is particularly valuable in experimental settings utilizing fluorescent probes to quantify cytoplasmic free calcium. This document details its mechanism of action, its selectivity for various divalent cations, and provides comprehensive experimental protocols for its application.
Introduction
This compound is a synthetic analog of the naturally occurring ionophore A23187, which is produced by the bacterium Streptomyces chartreusis.[1] Like its parent compound, this compound is a mobile ion-carrier that facilitates the transport of divalent cations across biological membranes, which are typically impermeable to these ions.[2] Its key advantage lies in its modified selectivity profile and lack of intrinsic fluorescence, making it a versatile tool in cellular biology and drug discovery.[3]
Mechanism of Action
This compound functions by forming a lipid-soluble complex with divalent cations, effectively shielding their charge and allowing them to diffuse across the hydrophobic core of the lipid bilayer. The transport process is typically electroneutral, involving an exchange of cations for protons (H+) across the membrane. The stoichiometry of the ionophore-cation complex can vary, with evidence suggesting that Ca2+ is primarily transported as a 2:1 (ionophore:cation) complex, while other cations like Zn2+ and Mn2+ may be transported as 1:1 complexes.[4] This difference in complex formation is a key determinant of its transport selectivity. By increasing the intracellular concentration of specific divalent cations, this compound can be used to initiate or modulate a variety of cellular processes that are dependent on these ions as second messengers.
Signaling Pathway Activated by this compound
The primary and most studied effect of this compound is the elevation of intracellular calcium levels. This influx of Ca2+ can trigger a cascade of downstream signaling events.
Caption: Signaling pathway initiated by this compound.
Divalent Cation Selectivity
A critical aspect of this compound is its distinct selectivity profile compared to its parent compound, A23187. While A23187 is a potent ionophore for a range of divalent cations, this compound exhibits a more nuanced preference, which can be exploited in experimental design.
Comparative Divalent Cation Transport Selectivity
The following table summarizes the transport selectivity sequence for A23187, which provides a baseline for understanding the relative selectivity of this compound. This compound is noted to be a low-activity ionophore for Ca2+ while maintaining comparable activity for other cations like Zn2+ and Mn2+, thus exhibiting high selectivity for these ions over Ca2+.[4]
| Ionophore | Divalent Cation Transport Selectivity Sequence (at pH 7.0) | Reference |
| A23187 | Zn2+ > Mn2+ > Ca2+ > Co2+ > Ni2+ > Sr2+ | [4] |
Affinity and Transport Selectivity for Ca2+ and Mg2+
Studies have shown that this compound has a higher affinity for both Ca2+ and Mg2+ compared to A23187. However, its transport selectivity for Ca2+ over Mg2+ is significantly enhanced, particularly at lower concentrations.[5]
| Property | This compound vs. A23187 | Reference |
| Affinity for Ca2+ and Mg2+ | Approximately 4-fold greater than A23187 | [5] |
| Apparent Transport Selectivity for Ca2+ over Mg2+ | Approximately 10-fold greater than A23187 (at low doses) | [5] |
Experimental Protocols
The following section details a key experimental protocol for characterizing the ionophoretic activity of this compound.
In Vitro Assay for Cation Transport using Calcein-Loaded Vesicles
This protocol describes a fluorescence quenching assay to measure ionophore-mediated cation transport into large unilamellar vesicles (LUVs).[1][2]
Principle: LUVs are loaded with the fluorescent dye calcein. The addition of a quenching cation (e.g., Cu2+, Mn2+, Co2+) to the external medium will only lead to a decrease in fluorescence if the ionophore is present to transport the cation across the vesicle membrane.
Materials:
-
Phospholipids (e.g., egg yolk phosphatidylcholine)
-
Calcein
-
HEPES buffer
-
Divalent cation salt solution (e.g., CuCl2)
-
This compound stock solution (in DMSO or ethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Workflow for Vesicle Preparation and Cation Transport Assay
Caption: Experimental workflow for the in vitro cation transport assay.
Detailed Methodology:
-
Preparation of Calcein-Loaded LUVs: a. A thin film of phospholipid is created in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen. b. The lipid film is hydrated with a solution containing a self-quenching concentration of calcein in buffer (e.g., 50 mM calcein in 10 mM HEPES, 100 mM KCl, pH 7.4). c. The resulting multilamellar vesicles are subjected to several freeze-thaw cycles to increase encapsulation efficiency. d. The vesicle suspension is then extruded through a polycarbonate membrane (e.g., 100 nm pore size) to produce LUVs of a defined size. e. Free, unencapsulated calcein is removed by passing the LUV suspension through a size-exclusion chromatography column.
-
Fluorescence Quenching Assay: a. The purified calcein-loaded LUVs are diluted into a cuvette containing the appropriate buffer. b. The baseline fluorescence is recorded using a fluorometer (e.g., excitation at 495 nm, emission at 515 nm). c. A solution of this compound is added to the cuvette, and the mixture is allowed to equilibrate. d. The transport reaction is initiated by the addition of the quenching divalent cation (e.g., CuCl2) to the external medium. e. The decrease in fluorescence intensity is monitored over time. The rate of quenching is proportional to the rate of cation transport into the vesicles.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research:
-
Studying Ca2+-Dependent Signaling: Its primary application is to artificially increase intracellular Ca2+ levels to study the role of calcium in various signaling pathways, such as those involved in apoptosis, neurotransmission, and muscle contraction.[4][6]
-
Calibrating Fluorescent Ca2+ Indicators: As a non-fluorescent ionophore, it is ideal for in situ calibration of fluorescent Ca2+ indicators (e.g., Fura-2, Indo-1) within cells.[3]
-
Investigating the Roles of Other Divalent Cations: Its high selectivity for Zn2+ and Mn2+ over Ca2+ allows for the investigation of the specific roles of these cations in cellular processes without the confounding effects of a large increase in intracellular Ca2+.[4]
-
Antibiotic Research: Like its parent compound, this compound exhibits antibiotic properties, and its mechanism of action as an ionophore is a subject of interest in the development of new antimicrobial agents.[1]
Conclusion
This compound is a powerful and versatile research tool that offers distinct advantages over the parent ionophore A23187. Its enhanced selectivity for certain divalent cations, particularly Zn2+ and Mn2+ over Ca2+, and its non-fluorescent nature make it an invaluable asset for researchers and scientists in the fields of cell biology, neuroscience, and drug development. A thorough understanding of its mechanism of action and careful application of established experimental protocols will enable the continued elucidation of the complex roles of divalent cations in biological systems.
References
- 1. In vitro Assay to Evaluate Cation Transport of Ionophores [bio-protocol.org]
- 2. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
The Impact of 4-Bromo A23187 on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187, a brominated derivative of the calcium ionophore A23187 (Calcimycin), serves as a critical tool in cellular biology and pharmacology for artificially elevating intracellular calcium concentrations. As a non-fluorescent ionophore, it is particularly valuable in studies employing fluorescent calcium indicators. This technical guide provides an in-depth analysis of this compound's effect on intracellular calcium levels, detailing its mechanism of action, quantitative effects, and the experimental protocols for its application.
Mechanism of Action
This compound functions as a mobile ion carrier, facilitating the transport of divalent cations, primarily calcium (Ca²⁺), across biological membranes. Its lipophilic structure allows it to embed within the lipid bilayer of cell membranes. Here, it binds to extracellular calcium ions, shielding their charge and enabling the complex to diffuse down the concentration gradient into the cytoplasm. This influx disrupts the steep electrochemical gradient of calcium, leading to a rapid and significant increase in the intracellular free calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i subsequently triggers a cascade of downstream signaling events that regulate a multitude of cellular processes.
Quantitative Effects on Intracellular Calcium Levels
The application of this compound leads to a measurable and dose-dependent increase in intracellular calcium. The precise magnitude and kinetics of this response can vary depending on the cell type, experimental conditions, and the concentration of the ionophore used.
| Cell Type | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after this compound | Notes |
| Rat Pituitary Somatotropes | 226 ± 38 | 842 ± 169 | The peak concentration was reached 30 seconds after exposure, followed by a sustained phase of elevated [Ca²⁺]i at approximately 370 nM.[1] |
| HEK293 Cells | Not specified | Increased | Caused a less severe and rapid increase in calcium levels compared to the parent compound, calcimycin.[2] |
Experimental Protocols
The following section details a comprehensive protocol for measuring the effect of this compound on intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM.
Materials and Reagents
-
This compound (CAS 76455-48-6)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Cells of interest
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Stock Solution Preparation
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO. Store at room temperature.
-
Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution in 1 M NaOH. Store at 4°C. Probenecid can be used to inhibit organic anion transporters, reducing the leakage of the de-esterified Fura-2 from the cells.
Experimental Workflow for Intracellular Calcium Measurement
Detailed Steps:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., HBS) to a final concentration of 2-5 µM.
-
Add Pluronic F-127 to the loading solution (final concentration 0.02-0.04%) to aid in the dispersion of the nonpolar Fura-2 AM.
-
If using, add Probenecid to the loading buffer.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: After incubation, wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM. Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at approximately 510 nm.
-
Add this compound at the desired final concentration to the wells.
-
Immediately begin recording the fluorescence changes over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used for the absolute quantification of [Ca²⁺]i: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380) Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R is the measured 340/380 fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
Fmax380 and Fmin380 are the fluorescence intensities at 380 nm in the absence and presence of saturating Ca²⁺, respectively. Calibration with ionomycin or another calcium ionophore in the presence of high and low calcium buffers is required to determine Rmin, Rmax, and the fluorescence intensity values.
-
Signaling Pathways Activated by Increased Intracellular Calcium
The elevation of intracellular calcium by this compound acts as a second messenger, initiating a wide array of signaling cascades.
An increase in intracellular calcium can lead to the activation of various calcium-binding proteins and enzymes. For instance, calcium can bind to calmodulin, which in turn activates Ca²⁺/calmodulin-dependent kinases (CaMKs) and the phosphatase calcineurin, leading to the activation of transcription factors like NFAT. Additionally, elevated calcium can activate certain isoforms of Protein Kinase C (PKC) and the IκB kinase (IKK) complex, resulting in the activation of the NF-κB signaling pathway. These signaling cascades ultimately culminate in diverse cellular responses, including gene expression, degranulation in mast cells, cytokine production, cell proliferation, and in some contexts, apoptosis.[3][4][5]
Conclusion
This compound is a potent and valuable pharmacological tool for investigating the multifaceted roles of intracellular calcium in cellular physiology and pathology. Its ability to induce a controlled and significant increase in [Ca²⁺]i allows researchers to dissect the intricate signaling pathways and downstream cellular responses governed by this ubiquitous second messenger. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of this compound in research and drug development. Careful consideration of cell type-specific responses and adherence to robust experimental protocols are paramount for obtaining reliable and reproducible results.
References
- 1. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of calcium ionophore A23187-induced activation of IkappaB kinase 2 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of calcium Ionophore A23187 on the apoptosis of hepatic stellate cells stimulated by transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
An In-depth Technical Guide to 4-Bromo A23187: Discovery and Original Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo A23187, a semi-synthetic derivative of the carboxylic acid antibiotic A23187 (Calcimycin), is a non-fluorescent divalent cation ionophore.[1] This critical modification allows for its use in conjunction with fluorescent probes to accurately quantify cytoplasmic free calcium and other ions without spectral interference. This guide provides a comprehensive overview of the discovery, original research, and key experimental data related to this compound. It details its ion-selective properties, particularly its enhanced selectivity for Ca²⁺ over Mg²⁺, and its utility in manipulating intracellular ion concentrations to study a variety of cellular processes. Experimental protocols for its application and quantitative data on its biological activity are presented to facilitate its use in research and drug development.
Discovery and Synthesis
This compound was developed as a non-fluorescent analog of A23187, an ionophore produced by the bacterium Streptomyces chartreusis. The parent compound, A23187, is a mobile ion-carrier that complexes with divalent cations, enabling their transport across biological membranes. However, its intrinsic fluorescence interferes with studies utilizing fluorescent indicators for ion concentration measurements.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [3] |
| Molecular Weight | 602.52 g/mol | [3] |
| Appearance | Yellow powder/solid | [3] |
| Solubility | DMSO (100 mg/mL), Ethanol (20 mg/mL) | [3] |
| Storage | 2-8°C (powder), -20°C (in solution) | [3] |
Mechanism of Action
Like its parent compound, this compound functions as a mobile ion carrier. It forms a lipid-soluble 2:1 complex with divalent cations, which can then diffuse across biological membranes, effectively dissipating the ion gradient.[4] The ionophore facilitates the electroneutral exchange of divalent cations for protons (2H⁺) across the membrane. This ability to increase intracellular concentrations of specific divalent cations makes it a powerful tool for studying ion-mediated cellular signaling pathways.
Quantitative Biological Data
Ion Selectivity and Transport
This compound exhibits a distinct ion selectivity profile. Notably, it displays an enhanced transport selectivity for Ca²⁺ over Mg²⁺ compared to A23187, particularly at lower concentrations.[2] The affinities of 4-bromo-A23187 for both Ca²⁺ and Mg²⁺ are about 4-fold greater than those of A23187.[2] In some model systems, this compound has shown high selectivity for Zn²⁺ and Mn²⁺ over Ca²⁺.[4]
Table 1: Relative Cation Transport Selectivity
| Ionophore | Selectivity Sequence | Reference |
| A23187 | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺ | [4] |
| This compound | Zn²⁺ > Mn²⁺ >> Ca²⁺ (highly selective for Zn²⁺/Mn²⁺ over Ca²⁺) | [4] |
| This compound (Lanthanides) | Nd³⁺ > Eu³⁺ > Gd³⁺ > La³⁺ > Er³⁺ > Yb³⁺ > Lu³⁺ | [5] |
Antibacterial Activity
This compound demonstrates antibacterial properties, particularly against Gram-positive bacteria. Its efficacy can be influenced by the metal ion composition of the medium.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis
| Condition | MIC (µg/mL) | Reference |
| Belitzky Minimal Medium (BMM) | 1 | |
| BMM without Manganese | 1 | |
| BMM without Calcium | 1 | |
| BMM without Magnesium | 0.1 | |
| BMM without Iron | 0.1 | |
| BMM without Manganese and Iron | 0.1 |
Table 3: Metal Ion Tolerance of Bacillus subtilis in the Presence of 1 µg/mL this compound
| Metal Ion | Tolerated Concentration (without 4-Br A23187) | Tolerated Concentration (with 4-Br A23187) | Reference |
| CuCl₂ | >100 µM | <5 µM | |
| ZnCl₂ | <1 mM | Decreased | |
| MgSO₄ | Not specified | Decreased | |
| FeSO₄ | <10 mM | Not specified | |
| CaCl₂ | Not specified | No change |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from studies on Bacillus subtilis.
-
Preparation of Inoculum: Culture B. subtilis in a suitable broth (e.g., Belitzky Minimal Medium) to the mid-logarithmic phase.
-
Serial Dilution: Prepare a series of dilutions of this compound in the culture medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final density of approximately 5 x 10⁵ cells/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Ionophore Activity Assay using Calcein-Loaded Vesicles
This protocol assesses the ionophore's ability to transport ions across a lipid bilayer.
-
Vesicle Preparation: Prepare unilamellar vesicles (liposomes) loaded with a self-quenching concentration of calcein (e.g., 50 mM) in a suitable buffer. Remove external calcein by size-exclusion chromatography.
-
Fluorimetry: Add the calcein-loaded vesicles to a cuvette containing the assay buffer.
-
Addition of Ionophore: Add this compound to the cuvette to the desired final concentration.
-
Initiation of Ion Transport: Add the cation of interest (e.g., CuCl₂) to the cuvette.
-
Measurement: Monitor the increase in calcein fluorescence over time using a fluorometer. The influx of the cation will bind to calcein, causing dequenching and an increase in fluorescence, which is proportional to the rate of ion transport.
Measurement of Intracellular Calcium using Fura-2 AM
The non-fluorescent nature of this compound makes it ideal for use with the ratiometric calcium indicator Fura-2 AM.
-
Cell Loading: Incubate the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C to allow for de-esterification of the dye within the cytoplasm.
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm using a fluorescence microscope or plate reader.
-
Stimulation: Add this compound to the cells to induce calcium influx.
-
Ratio Imaging: Continuously monitor the 340/380 nm fluorescence ratio to determine the change in intracellular calcium concentration.
-
Calibration: At the end of the experiment, calibrate the Fura-2 signal by determining the minimum ratio (Rmin) in a calcium-free buffer with a chelator (e.g., EGTA) and the maximum ratio (Rmax) in a high calcium buffer with a calcium ionophore like ionomycin.
Signaling Pathways and Cellular Effects
By increasing intracellular calcium levels, this compound can activate a multitude of calcium-dependent signaling pathways and cellular processes.
Calcium-Calmodulin Dependent Kinase II (CaMKII) Activation
Increased intracellular Ca²⁺ leads to the binding of calcium to calmodulin (CaM). The Ca²⁺-CaM complex then activates CaMKII, a key signaling molecule involved in various cellular functions, including gene expression and synaptic plasticity.
Caption: CaMKII activation pathway induced by this compound.
Apoptosis Modulation
This compound has been shown to be a modulator of apoptosis. The sustained elevation of intracellular calcium can trigger apoptotic pathways in some cell types, while in others it can be protective. The specific outcome is cell-type and context-dependent.
Caption: Context-dependent modulation of apoptosis by this compound.
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the effect of this compound on intracellular calcium dynamics and a downstream cellular response.
Caption: Workflow for studying this compound effects.
Conclusion
This compound is an invaluable tool for researchers studying the roles of divalent cations in cellular physiology and pathology. Its non-fluorescent nature and distinct ion selectivity profile provide significant advantages over its parent compound, A23187. The data and protocols presented in this guide offer a solid foundation for the effective application of this compound in a variety of experimental settings, from basic research into ion signaling to the development of novel therapeutic strategies.
References
- 1. Mechanism and specificity of lanthanide series cation transport by ionophores A23187, 4-BrA23187, and ionomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and specificity of lanthanide series cation transport by ionophores A23187, 4-BrA23187, and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Bromo A23187-Induced Intracellular Calcium Increase
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187 is a brominated analog of the calcium ionophore A23187 (Calcimycin).[1] It is a mobile ion-carrier that forms stable complexes with divalent cations, facilitating their transport across biological membranes.[2] A key advantage of this compound is that it is non-fluorescent, making it ideal for use in conjunction with fluorescent probes for measuring intracellular calcium, such as Fura-2 and Fluo-4.[1][3] This document provides detailed protocols for utilizing this compound to artificially increase intracellular calcium concentrations for studying calcium-dependent signaling pathways.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [1][4] |
| Molecular Weight | 602.52 g/mol | [1][4] |
| Appearance | Slight yellow crystals or solid powder | [4][5] |
| Purity | ≥90-98% (HPLC) | [1][4] |
| Solubility | DMSO (up to 100 mg/mL), Methanol, Dichloromethane (10 mg/mL), Ethanol (20 mg/mL) | [1][4] |
| Storage (Powder) | 2-8°C, protected from light. Stable for at least 5 years in a sealed vial. | [5][6] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 3 months, protected from light. | [5][6] |
Mechanism of Action
This compound functions as a calcium ionophore, creating a pathway for calcium ions to move across cellular membranes, including the plasma membrane and membranes of intracellular organelles like the endoplasmic reticulum and mitochondria.[7][8] This leads to a rapid increase in the cytosolic calcium concentration by facilitating influx from the extracellular space and release from intracellular stores.[8][9] It is important to note that while highly selective for Ca²⁺, it can also transport other divalent cations like Mn²⁺ and Mg²⁺, and has been shown to be a potent copper ionophore.[2][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, dissolve 1 mg of powder in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Induction of Intracellular Calcium Increase in Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa, Jurkat, primary neurons)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (from Protocol 1)
-
Multi-well plates or culture dishes
Procedure:
-
Seed cells in a multi-well plate or culture dish at a density that allows for optimal growth and analysis. Allow cells to adhere and grow overnight.
-
On the day of the experiment, remove the culture medium.
-
Wash the cells gently with pre-warmed PBS or HBSS.
-
Prepare the working solution of this compound by diluting the stock solution in the desired buffer or medium. The final concentration typically ranges from 1 µM to 10 µM, but should be optimized for each cell type and experimental condition.
-
Add the this compound working solution to the cells.
-
Incubate the cells for the desired period, which can range from a few minutes to several hours, depending on the downstream application. A typical incubation time to observe a rapid calcium influx is 5-30 minutes.
-
Proceed with downstream analysis, such as measuring intracellular calcium concentration or assessing cellular responses.
Protocol 3: Measurement of Intracellular Calcium using Fluo-4 AM
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid in dye loading)
-
HBSS or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye loading.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS or culture medium to the cells.
-
Acquire baseline fluorescence readings using a fluorescence microscope (Excitation/Emission: ~494/516 nm) or a plate reader.
-
Add the this compound working solution to the cells and immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
Protocol 4: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plate
-
Microplate reader
Procedure:
-
After treating the cells with this compound for the desired time, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability.
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times
| Cell Type | This compound Concentration | Incubation Time | Application | Reference |
| Pituitary Somatotropes | Not specified, but induced a peak [Ca²⁺]i of 842 nM | 30 seconds for peak response | Studying calcium influx and hormone release | [9] |
| Rat Thymocytes | Dose-dependent | Not specified | Investigating calcium uptake and cytotoxicity | [7] |
| Bacillus subtilis | 0.01 to 50 µg/ml | 18 hours (for MIC determination) | Assessing antibacterial activity | [4] |
| Equine and Murine Spermatozoa | 1 µM to 10 µM | Varied | Investigating factors affecting calcium influx | [5] |
Table 2: Example of Intracellular Calcium Measurement Data
| Treatment | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Fold Increase |
| Control (Vehicle) | 100 ± 15 | 110 ± 20 | 1.1 |
| 5 µM this compound | 105 ± 18 | 850 ± 50 | 8.1 |
Visualizations
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting intracellular calcium influx in response to calcium ionophore A23187 in equine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A postulated mechanism for the coordinate effects of ionophore A23187 on calcium uptake and cell viability in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Situ Calibration of Fura-2 Using 4-Bromo A23187 for Accurate Intracellular Calcium Measurements
Introduction
Fura-2 is a ratiometric fluorescent indicator widely used for the precise measurement of intracellular calcium ([Ca²⁺]i) concentrations.[1][2][3] Its acetoxymethyl (AM) ester form, Fura-2 AM, is membrane-permeant and can be readily loaded into live cells.[1][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-2 molecule in the cytoplasm.[1][5] Fura-2 exhibits a shift in its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with an emission maximum around 510 nm for both states.[1][6] The ratio of fluorescence intensities at these two excitation wavelengths (340/380 nm) is directly proportional to the intracellular Ca²⁺ concentration, allowing for quantitative measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[3][7]
To convert the measured fluorescence ratio into an absolute Ca²⁺ concentration, a calibration procedure is essential.[8] In situ calibration, performed within the cells under investigation, is a preferred method as it accounts for the specific intracellular environment.[8][9] This process involves using a Ca²⁺ ionophore to equilibrate the intracellular and extracellular Ca²⁺ concentrations. 4-Bromo A23187, a non-fluorescent analog of the Ca²⁺ ionophore A23187, is an ideal tool for this purpose.[10] It facilitates the transport of divalent cations like Ca²⁺ across cellular membranes, allowing for the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios required for the Grynkiewicz equation to calculate [Ca²⁺]i.[8][9]
Principle of a Calcium Ionophore
A calcium ionophore such as this compound acts as a mobile carrier, binding to Ca²⁺ ions and shuttling them across the lipid bilayer of the cell membrane, down their electrochemical gradient.[11] This action effectively makes the cell membrane permeable to Ca²⁺, allowing the intracellular Ca²⁺ concentration to be clamped at the level of the extracellular buffer.
Experimental Protocols
This section provides a detailed methodology for loading cells with Fura-2 AM and performing the subsequent in situ calibration using this compound.
I. Fura-2 AM Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types.[4][7]
Materials:
-
Fura-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, aids in dye solubilization)
-
Probenecid (optional, reduces dye leakage)
-
Buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose (KRH-glc) buffer)
Procedure:
-
Prepare a Fura-2 AM stock solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.[4][7] Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a loading solution: Dilute the Fura-2 AM stock solution in the buffered physiological medium to a final concentration of 1-5 µM.[4][6]
-
Optional: To aid in the dispersion of Fura-2 AM, it can be premixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution into the loading medium (final Pluronic® F-127 concentration of ~0.02%).[4]
-
Optional: To reduce the leakage of the de-esterified dye, add probenecid to the loading medium at a final concentration of 1-2.5 mM.[4][12]
-
-
Cell Loading:
-
For adherent cells, replace the culture medium with the Fura-2 AM loading solution.
-
For cells in suspension, pellet the cells and resuspend them in the loading solution.
-
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[4][5] The optimal time and temperature should be determined empirically. Incubation at room temperature may reduce dye compartmentalization into organelles.[6]
-
Washing: After incubation, wash the cells twice with indicator-free buffered physiological medium (containing probenecid if used in the loading step) to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[4][5]
II. In Situ Calibration Protocol using this compound
This protocol is performed after the cells have been successfully loaded with Fura-2.
Materials:
-
Fura-2 loaded cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ca²⁺-free calibration buffer (e.g., buffered physiological medium with 5-10 mM EGTA)
-
High Ca²⁺ calibration buffer (e.g., buffered physiological medium with 10 mM CaCl₂)
-
Digitonin or Triton X-100 (for determining background fluorescence)
Procedure:
-
Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio from the Fura-2 loaded cells in a standard buffered physiological medium.
-
Determination of Rmax (Maximum Ratio):
-
Perfuse the cells with the high Ca²⁺ calibration buffer.
-
Add this compound to a final concentration of 5-10 µM to equilibrate the intracellular and extracellular Ca²⁺.
-
Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.
-
-
Determination of Rmin (Minimum Ratio):
-
Wash the cells thoroughly with the Ca²⁺-free calibration buffer.
-
Add this compound (5-10 µM) to the Ca²⁺-free buffer to chelate any remaining intracellular Ca²⁺ and equilibrate with the extracellular environment.
-
Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.
-
-
Determination of Background Fluorescence (Autofluorescence):
-
After obtaining Rmin, quench the Fura-2 signal by adding a quenching agent like Mn²⁺ (in the presence of the ionophore) or lyse the cells with a detergent like digitonin or Triton X-100 to release the dye.[8]
-
The remaining fluorescence intensity at both 340 nm and 380 nm is the background fluorescence, which should be subtracted from all measurements.
-
Calculation of Intracellular Ca²⁺ Concentration: The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:[8]
[Ca²⁺] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2)
Where:
-
Kd: The dissociation constant of Fura-2 for Ca²⁺ (typically ~225 nM, but can vary with intracellular conditions).[8]
-
R: The experimentally measured 340/380 nm fluorescence ratio after background subtraction.
-
Rmin: The 340/380 nm ratio in the absence of Ca²⁺.
-
Rmax: The 340/380 nm ratio at Ca²⁺ saturation.
-
Sf2 / Sb2: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[8]
Data Presentation
The following tables summarize the key quantitative data for the reagents and parameters involved in the in situ calibration of Fura-2.
Table 1: Reagent Stock and Working Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| Fura-2 AM | 1-5 mM | 1-5 µM | Anhydrous DMSO |
| This compound | 1-10 mM | 5-10 µM | DMSO |
| Pluronic® F-127 | 20% (w/v) | ~0.02% (w/v) | DMSO |
| Probenecid | 250 mM | 1-2.5 mM | Aqueous Buffer |
Table 2: Fura-2 Spectroscopic Properties and Calibration Parameters
| Parameter | Description | Typical Value |
| Excitation (Ca²⁺-bound) | Wavelength for exciting the Ca²⁺-bound form of Fura-2 | ~340 nm |
| Excitation (Ca²⁺-free) | Wavelength for exciting the Ca²⁺-free form of Fura-2 | ~380 nm |
| Emission | Wavelength of emitted fluorescence | ~510 nm |
| Kd (Dissociation Constant) | The concentration of Ca²⁺ at which half of the Fura-2 is bound | ~225 nM |
| Rmin | The 340/380 nm fluorescence ratio in zero Ca²⁺ | Determined Experimentally |
| Rmax | The 340/380 nm fluorescence ratio in saturating Ca²⁺ | Determined Experimentally |
Table 3: Composition of Calibration Buffers
| Buffer Component | Ca²⁺-Free Buffer (for Rmin) | High Ca²⁺ Buffer (for Rmax) |
| Buffered Salt Solution | e.g., HBSS or KRH | e.g., HBSS or KRH |
| EGTA | 5-10 mM | - |
| CaCl₂ | - | 10 mM |
| This compound | 5-10 µM | 5-10 µM |
Disclaimer: These protocols and concentrations are intended as a starting point. Researchers should optimize the conditions for their specific cell type and experimental setup.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. ionoptix.com [ionoptix.com]
- 6. biotium.com [biotium.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ionoptix.com [ionoptix.com]
- 9. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-bromo-A23187 - LKT Labs [lktlabs.com]
- 11. A23187 - Wikipedia [en.wikipedia.org]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for 4-Bromo A23187-Induced Apoptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 4-Bromo A23187, a calcium ionophore, for the induction of apoptosis in cell culture. The protocols and data presented are primarily based on studies using the parent compound, A23187, due to limited direct literature on the 4-bromo derivative for this specific application. It is crucial to note that while the mechanism of action is expected to be similar, optimal concentrations and incubation times for this compound may vary and require empirical determination for each specific cell line.
Introduction
This compound is a derivative of the calcium ionophore A23187 (Calcimycin). As an ionophore, it facilitates the transport of divalent cations, particularly Ca²⁺, across biological membranes. This influx of calcium disrupts intracellular calcium homeostasis, a critical event that can trigger a cascade of cellular processes, including apoptosis or programmed cell death. The controlled induction of apoptosis is a vital tool in cell biology research and drug development, enabling the study of cell death pathways and the screening of therapeutic compounds.
The decision of a cell to undergo apoptosis in response to elevated intracellular calcium is context-dependent, varying with cell type, metabolic state, and the magnitude and duration of the calcium signal. In some cell types, A23187 has been shown to suppress apoptosis. Therefore, careful titration and time-course experiments are essential.
Data Presentation
The following tables summarize the concentrations of the parent compound A23187 used to induce or affect apoptosis in various cell lines, providing a starting point for optimizing experiments with this compound.
Table 1: Effective Concentrations of A23187 in Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Myelogenous Leukemia (HL-60, U-937, KG-1) | 1 µM | 3 hours | Induction of apoptosis[1] |
| Hepatic Stellate Cells (HSCs) | 1, 2, and 4 µM | 24 hours | Dose-dependent increase in apoptosis[2] |
| PC12 Cells | 0.1 µM | Not specified | Induction of apoptosis[3] |
| PC12 Cells | 2 µM | Not specified | Induction of necrosis[3] |
| M1 Myeloid Leukemia Cells | 500 nM | 23 hours | Suppression of p53-induced apoptosis[4] |
Signaling Pathways
The induction of apoptosis by calcium ionophores like A23187 is a complex process involving multiple signaling pathways. A primary mechanism involves the sustained elevation of intracellular calcium, which can lead to endoplasmic reticulum (ERS) stress and the activation of the mitochondrial apoptotic pathway.
One of the key pathways initiated by increased intracellular Ca²⁺ involves the activation of calcineurin, a calcium-dependent serine/threonine phosphatase. Calcineurin can, in turn, activate downstream effectors that may either promote or inhibit apoptosis, depending on the cellular context[5][6]. Another significant pathway is the ERS pathway. Disruption of calcium homeostasis in the ER triggers an unfolded protein response (UPR) and can lead to the activation of pro-apoptotic factors like caspase-12[2].
Experimental Protocols
The following are generalized protocols for inducing apoptosis using this compound. These should be adapted and optimized for your specific cell line and experimental goals.
Protocol 1: General Apoptosis Induction
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Multi-well plates or culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate or culture flask at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution: Prepare a working solution of this compound in a cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 3, 6, 12, 24 hours) is recommended to identify the optimal incubation time.
-
Apoptosis Assessment: Following incubation, harvest the cells and assess for apoptosis using your chosen method. For example, for Annexin V/PI staining: a. Wash the cells with cold PBS. b. Resuspend the cells in binding buffer. c. Add Annexin V-FITC and Propidium Iodide and incubate in the dark. d. Analyze the cells by flow cytometry.
Experimental Workflow Diagram
Important Considerations and Troubleshooting
-
Concentration Optimization: The optimal concentration of this compound is highly cell-type dependent. A dose-response experiment is critical. High concentrations may lead to necrosis instead of apoptosis[3].
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any effects of the solvent on the cells.
-
Ion Specificity: While primarily known as a calcium ionophore, this compound has been reported to be a potent copper ionophore. This could be a confounding factor, and the trace metal composition of the culture medium should be considered.
-
Apoptosis vs. Necrosis: It is essential to distinguish between apoptosis and necrosis. Using methods that can differentiate between these two forms of cell death, such as Annexin V and propidium iodide staining, is highly recommended.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to calcium ionophore-induced apoptosis. Some cell lines may be resistant or undergo necrosis instead.
By carefully considering these factors and optimizing the provided protocols, researchers can effectively utilize this compound to induce apoptosis and investigate the intricate mechanisms of programmed cell death.
References
- 1. Different mode of cell death induced by calcium ionophore in human leukemia cell lines: possible role of constitutive endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of calcium Ionophore A23187 on the apoptosis of hepatic stellate cells stimulated by transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic cell death and caspase 3 (CPP32) activation induced by calcium ionophore at low concentrations and their prevention by nerve growth factor in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different mechanisms for suppression of apoptosis by cytokines and calcium mobilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression or induction of apoptosis by opposing pathways downstream from calcium-activated calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different mechanisms for suppression of apoptosis by cytokines and calcium mobilizing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Bromo A23187 in Studying Calcium Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187 is a synthetic, non-fluorescent derivative of the calcium ionophore A23187 (Calcimycin). As a mobile ion carrier, it facilitates the transport of divalent cations, primarily calcium (Ca²⁺), across biological membranes. This property makes it an invaluable tool for artificially increasing intracellular calcium concentrations and studying the myriad of cellular processes regulated by calcium signaling. Its non-fluorescent nature is a key advantage, as it avoids interference with fluorescent dyes and proteins commonly used to measure and visualize intracellular calcium dynamics. These notes provide detailed protocols and data for the application of this compound in key areas of calcium signaling research.
Mechanism of Action
This compound functions by forming a lipid-soluble complex with Ca²⁺, allowing the ion to traverse the lipid bilayer of the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum (ER) and mitochondria. This leads to a rapid and sustained elevation of cytosolic Ca²⁺, thereby activating downstream calcium-dependent signaling pathways.
Data Presentation
The following table summarizes the quantitative effects of this compound on intracellular calcium concentrations as reported in the literature.
| Cell Type | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after this compound | Time to Peak | Sustained [Ca²⁺]i (nM) | Reference |
| Pituitary Somatotropes | 226 ± 38 | 842 ± 169 | 30 seconds | ~370 | [1] |
Key Applications and Experimental Protocols
In Situ Calibration of Fluorescent Calcium Indicators
Application: this compound is instrumental for the in situ or in vivo calibration of fluorescent Ca²⁺ indicators (e.g., Fura-2, Fluo-4). By permeabilizing the cell membrane to Ca²⁺, it allows for the equilibration of intracellular and extracellular Ca²⁺ concentrations, enabling the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios required for calculating the absolute intracellular Ca²⁺ concentration.
Experimental Protocol: In Situ Calibration of Fura-2 AM
-
Cell Preparation:
-
Plate cells on coverslips suitable for fluorescence microscopy and allow them to adhere.
-
Load cells with 5 µM Fura-2 AM in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.
-
-
Determination of Rmax (Maximum Fluorescence):
-
Incubate the Fura-2-loaded cells in a high Ca²⁺ buffer (e.g., physiological buffer containing 1-2 mM CaCl₂) supplemented with 5-10 µM this compound.
-
Allow 5-10 minutes for the intracellular and extracellular Ca²⁺ concentrations to equilibrate.
-
Measure the fluorescence intensity at the two excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and a single emission wavelength (~510 nm).
-
Calculate the fluorescence ratio (F340/F380). This represents Rmax.
-
-
Determination of Rmin (Minimum Fluorescence):
-
Wash the cells thoroughly with a Ca²⁺-free buffer.
-
Incubate the cells in a Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator (e.g., 5-10 mM EGTA) and 5-10 µM this compound.
-
Allow 5-10 minutes for the chelation of all intracellular Ca²⁺.
-
Measure the fluorescence intensity at the two excitation wavelengths and calculate the fluorescence ratio (F340/F380). This represents Rmin.
-
-
Calculation of Intracellular Calcium Concentration:
-
Use the Grynkiewicz equation to calculate the intracellular Ca²⁺ concentration in your experimental samples: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the experimentally measured fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively.
-
Induction of Mitochondrial Calcium Overload
Application: this compound can be used to study the consequences of mitochondrial Ca²⁺ overload, a key event in various pathologies including ischemic injury and neurodegeneration. By promoting the equilibration of Ca²⁺ between the cytosol and the mitochondrial matrix, it allows for the controlled induction of mitochondrial Ca²⁺ accumulation.
Experimental Protocol: Monitoring Mitochondrial Calcium Uptake
-
Cell Preparation and Dye Loading:
-
Culture cells on glass-bottom dishes.
-
Load cells with a mitochondrial Ca²⁺ indicator (e.g., 5 µM Rhod-2 AM) for 30-60 minutes at 37°C. Co-loading with a mitochondrial marker (e.g., MitoTracker Green) can be used to confirm the localization of the Ca²⁺ indicator.
-
Wash cells twice with a physiological buffer.
-
-
Induction of Mitochondrial Calcium Uptake:
-
Acquire a baseline fluorescence image of the mitochondrial Ca²⁺ indicator.
-
Add 5-10 µM this compound to the imaging buffer.
-
Immediately begin time-lapse imaging to monitor the increase in mitochondrial Ca²⁺ fluorescence.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity within the mitochondria over time.
-
The rate and magnitude of the fluorescence increase reflect the kinetics of mitochondrial Ca²⁺ uptake.
-
Activation of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)
Application: CaMKII is a key signaling protein that is activated by an increase in intracellular Ca²⁺. This compound can be used to reliably activate CaMKII and study its downstream effects, such as substrate phosphorylation and changes in gene expression.
Experimental Protocol: Activation of CaMKII in Cultured Neurons [2]
-
Cell Culture:
-
Prepare hippocampal-dissociated cultures from embryonic rats on poly-L-lysine coated coverslips.
-
Maintain the cultures in a suitable neuron culture medium.
-
-
Transfection with CaMKII Activity Reporter (Optional):
-
For direct visualization of CaMKII activity, transfect neurons with a FRET-based CaMKII activity reporter (e.g., Camuiα) using a suitable method like calcium phosphate transfection.
-
-
Activation of CaMKII:
-
Replace the culture medium with an imaging buffer (in mM: 145 NaCl, 3 KCl, 1.2 CaCl₂, 1.2 MgCl₂, 10 glucose, and 10 HEPES-Na, pH 7.4).
-
Acquire a baseline image.
-
Stimulate the cells by adding 5 µM this compound to the imaging buffer.[2]
-
Monitor the activation of CaMKII by observing the change in FRET ratio of the reporter or by downstream assays such as Western blotting for phosphorylated CaMKII substrates.
-
-
Western Blot Analysis for CaMKII Activation:
-
After stimulation with this compound for the desired time, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the autophosphorylated (active) form of CaMKII (e.g., anti-phospho-CaMKIIα Thr286).
-
Use an antibody against total CaMKII as a loading control.
-
Conclusion
This compound is a versatile and potent tool for the investigation of calcium signaling pathways. Its ability to reliably and controllably increase intracellular calcium concentrations, coupled with its non-fluorescent properties, makes it an essential reagent for a wide range of applications, from the calibration of fluorescent indicators to the activation of specific calcium-dependent enzymes. The protocols outlined above provide a starting point for researchers to effectively utilize this compound in their studies of calcium-mediated cellular processes. As with any experimental tool, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.
References
4-Bromo A23187: A Specialized Tool for Investigating Mitochondrial Calcium Uptake
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187 is a brominated derivative of the carboxylic acid ionophore A23187 (Calcimycin). Like its parent compound, it is a mobile ion carrier that binds divalent cations, such as calcium (Ca²⁺), and transports them across biological membranes. However, key differences in its transport kinetics, particularly a reduced rate of Ca²⁺ transport compared to A23187, make it a valuable and more nuanced tool for studying mitochondrial calcium dynamics. Its non-fluorescent nature also makes it ideal for use in assays employing fluorescent Ca²⁺ indicators. This document provides detailed application notes and protocols for utilizing this compound in the study of mitochondrial calcium uptake.
This compound acts as a neutral ionophore, promoting the equilibration of Ca²⁺ gradients across cellular compartments, including the endoplasmic reticulum, mitochondria, and cytosol.[1] This allows for controlled increases in mitochondrial Ca²⁺ levels, facilitating the study of the downstream consequences of mitochondrial calcium accumulation.
Key Features and Applications
-
Modulated Ca²⁺ Transport: this compound exhibits a significantly lower rate of Ca²⁺ transport compared to A23187, offering more controlled and sustained elevations of intracellular and mitochondrial calcium. This can be advantageous in preventing the rapid and overwhelming calcium overload that can be induced by the more potent A23187.
-
High Selectivity for Zn²⁺ and Mn²⁺: While a competent Ca²⁺ ionophore, this compound shows a high selectivity for transporting zinc (Zn²⁺) and manganese (Mn²⁺) over Ca²⁺. This property may be leveraged in specific experimental contexts, but researchers should be mindful of potential off-target effects on the homeostasis of these other divalent cations.
-
Non-Fluorescent: A critical advantage of this compound is its lack of intrinsic fluorescence. This makes it fully compatible with a wide range of fluorescent Ca²⁺ indicators, such as Rhod-2, Fluo-4, and Fura-2, without the risk of spectral overlap and interference.
-
Apoptosis Induction: As a calcium modulator, this compound can induce apoptosis in various cell lines, making it a useful tool for studying the role of mitochondrial calcium in programmed cell death.
Quantitative Data
The following table summarizes key quantitative parameters of this compound in comparison to its parent compound, A23187. This data is crucial for designing experiments and interpreting results.
| Parameter | This compound | A23187 (Calcimycin) | Reference |
| Ca²⁺ Transport Rate | More than 10-fold lower than A23187 in vitro | Higher than this compound | |
| Turnover Number for Ca²⁺ Transport (in isolated mitochondria) | Insensitive to ionophore concentration; approximately 50% of A23187 | Higher than this compound | |
| Turnover Number for Mg²⁺ Transport (in isolated mitochondria) | Approaches zero at low doses | Higher than this compound | |
| Apparent Ca²⁺ over Mg²⁺ Transport Selectivity | Approximately 10-fold greater than A23187 at low doses | Lower than this compound at low doses | |
| Stoichiometry of Ca²⁺ Transport | Primarily as a 2:1 (ionophore:Ca²⁺) complex | Primarily as a 2:1 (ionophore:Ca²⁺) complex |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols: Utilizing 4-Bromo A23187 with Fluorescent Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187 is a non-fluorescent derivative of the calcium ionophore A23187.[1][2][3][4] As a mobile ion carrier, it forms stable complexes with divalent cations, primarily Ca2+, facilitating their transport across biological membranes that are typically impermeable to these ions.[5] Its lack of intrinsic fluorescence makes it an ideal tool for artificially increasing intracellular calcium concentrations in experiments employing fluorescent calcium indicators, without contributing to background signal.[2][3][4] This property is particularly valuable for in situ calibration of fluorescent dyes, allowing for the quantitative measurement of intracellular calcium levels.[2] this compound is soluble in DMSO and ethanol.[2][6]
Mechanism of Action
This compound increases cytosolic calcium concentration through two primary mechanisms. Firstly, it directly facilitates the influx of extracellular calcium across the plasma membrane down its electrochemical gradient. Secondly, it can mobilize calcium from intracellular stores, such as the endoplasmic reticulum, further elevating cytosolic calcium levels.[7][8][9][10] The ability to artificially and controllably elevate intracellular calcium makes this compound an invaluable tool for studying a wide range of calcium-dependent cellular processes.
Applications in Combination with Fluorescent Calcium Indicators
The primary application of this compound in this context is to determine the minimum (Rmin) and maximum (Rmax) fluorescence signals of intracellular calcium indicators, which is a critical step for converting fluorescence ratios into absolute calcium concentrations. This is particularly relevant for ratiometric dyes like Fura-2, but also essential for calibrating single-wavelength indicators like Fluo-4.
Diagram: Signaling Pathway of this compound-Induced Calcium Influx
Caption: this compound-mediated increase in intracellular calcium.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [2][4] |
| Molecular Weight | 602.52 g/mol | [2][6] |
| Appearance | Slight yellow crystals | [3] |
| Purity | ≥95% | [4] |
| Solubility | DMSO (up to 100 mg/mL), Ethanol (20 mg/mL) | [2][3][6] |
| Storage | Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C. | [6] |
Table 2: Properties of Common Fluorescent Calcium Indicators
| Indicator | Type | Excitation (Ca²⁺-free/Ca²⁺-bound) | Emission | Kd for Ca²⁺ | Recommended Loading Concentration |
| Fura-2 AM | Ratiometric | 380 nm / 340 nm | ~510 nm | ~145 nM | 1-5 µM |
| Fluo-4 AM | Single Wavelength | ~494 nm | ~516 nm | ~335 nM | 1-5 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 6.025 mg of this compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months when stored properly.[6]
Protocol 2: Loading Cells with Fluorescent Calcium Indicators
This protocol provides a general guideline. Optimal conditions for cell type, dye concentration, and incubation time should be determined empirically.
-
Cell Preparation: Plate cells on an appropriate imaging dish or multi-well plate to achieve 80-90% confluency on the day of the experiment.
-
Loading Solution Preparation:
-
Prepare a stock solution of the acetoxymethyl (AM) ester form of the fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) in anhydrous DMSO at a concentration of 1-5 mM.
-
On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) to a final working concentration of 1-5 µM.[11]
-
To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.
-
For cell types that actively extrude the dye, Probenecid can be included in the loading and imaging buffers at a final concentration of 1-2.5 mM to inhibit organic anion transporters.
-
-
Cell Loading:
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells gently two to three times with the physiological buffer to remove any extracellular dye.
-
Add fresh physiological buffer (containing Probenecid if used during loading) and incubate for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases.
-
Diagram: Experimental Workflow for Cell Loading and Imaging
Caption: General workflow for loading cells with fluorescent calcium indicators.
Protocol 3: In Situ Calibration of Intracellular Calcium Indicators using this compound
This protocol is designed to determine the minimum (Rmin) and maximum (Rmax) fluorescence signals of the intracellular indicator.
-
Cell Preparation and Loading: Prepare and load cells with the desired fluorescent calcium indicator as described in Protocol 2.
-
Determination of Rmax (Maximum Fluorescence):
-
Replace the imaging buffer with a high calcium buffer (e.g., HBSS containing 1-2 mM CaCl₂).
-
Add this compound to the cells at a final concentration of 5-10 µM.[13] This will equilibrate the intracellular and extracellular calcium concentrations, leading to the saturation of the indicator.
-
Record the fluorescence intensity (for Fluo-4) or the fluorescence ratio (for Fura-2) to determine Rmax.
-
-
Determination of Rmin (Minimum Fluorescence):
-
Following the Rmax measurement, aspirate the high calcium buffer containing this compound.
-
Wash the cells gently with a calcium-free buffer (e.g., HBSS without CaCl₂) containing a calcium chelator such as 5-10 mM EGTA.
-
Add the calcium-free buffer with EGTA and 5-10 µM this compound to the cells. This will deplete intracellular calcium and result in the calcium-free form of the indicator.
-
Record the fluorescence intensity or ratio to determine Rmin.
-
Table 3: Example Buffer Compositions for In Situ Calibration
| Buffer Component | High Calcium Buffer | Calcium-Free Buffer |
| NaCl | 137 mM | 137 mM |
| KCl | 5.4 mM | 5.4 mM |
| MgCl₂ | 1 mM | 1 mM |
| HEPES | 10 mM | 10 mM |
| Glucose | 10 mM | 10 mM |
| CaCl₂ | 2 mM | - |
| EGTA | - | 5-10 mM |
| pH | 7.4 | 7.4 |
Data Interpretation
For the ratiometric indicator Fura-2, the intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]ᵢ = Kₔ * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]ᵢ is the intracellular free calcium concentration.
-
Kₔ is the dissociation constant of the indicator for Ca²⁺.
-
R is the experimentally measured fluorescence ratio (F₃₄₀/F₃₈₀).
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at calcium saturation.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-bound forms of the indicator, respectively.
For single-wavelength indicators like Fluo-4, the intracellular calcium concentration can be estimated using the equation:
[Ca²⁺]ᵢ = Kₔ * [(F - Fmin) / (Fmax - F)]
Where:
-
F is the experimentally measured fluorescence intensity.
-
Fmin is the fluorescence intensity in the absence of calcium.
-
Fmax is the fluorescence intensity at calcium saturation.
Conclusion
This compound is a powerful and essential tool for researchers utilizing fluorescent indicators to study intracellular calcium signaling. Its non-fluorescent nature allows for the precise manipulation of intracellular calcium levels without interfering with the fluorescence measurements. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in combination with popular calcium indicators like Fura-2 and Fluo-4, enabling accurate and quantitative analysis of calcium dynamics in a variety of cellular contexts.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 4-Bromo-calcium Ionophore A23187 Brominated analog of the widely used cation ionophore A23187. Non-fluorescent and therefore suitable for use in the presence of fluorescent or metal-chelating probes. 76455-48-6 [sigmaaldrich.com]
- 3. 4-bromo-A23187 - LKT Labs [lktlabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Intracellular calibration of the fluorescent calcium indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromo-calcium Ionophore A23187 powder 76455-48-6 [sigmaaldrich.com]
- 7. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Depletion of intracellular calcium stores by calcium ionophore A23187 induces the genes for glucose-regulated proteins in hamster fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Activating CaMKII in Primary Neurons using 4-Bromo A23187
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Bromo A23187 to activate Calcium/calmodulin-dependent protein kinase II (CaMKII) in primary neuronal cultures. This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate the successful implementation and interpretation of these experiments.
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in neuronal signaling, synaptic plasticity, learning, and memory.[1][2] Its activation is tightly regulated by intracellular calcium levels.[3] An increase in intracellular calcium, often triggered by glutamate receptor activation, leads to the binding of calcium to calmodulin (CaM), which in turn activates CaMKII through autophosphorylation at Threonine 286 (in the alpha isoform).[1][2] This autophosphorylation allows CaMKII to remain partially active even after intracellular calcium levels have returned to baseline, a property critical for its role in long-term potentiation (LTP).[2]
This compound is a synthetic derivative of the calcium ionophore A23187 (Calcimycin).[4] Like its parent compound, it facilitates the transport of divalent cations, including Ca²⁺, across biological membranes, leading to an increase in intracellular calcium concentrations.[4][5] While traditionally used to study calcium-dependent processes, it's important to note that this compound has also been shown to be a potent copper ionophore.[4] Nevertheless, its ability to elevate intracellular calcium makes it a useful pharmacological tool to artificially activate CaMKII and study its downstream signaling pathways in a controlled manner, independent of synaptic stimulation.
Data Presentation
The following tables summarize quantitative data that can be expected from experiments using this compound to activate CaMKII in primary neurons. These are representative data and actual results may vary depending on the specific experimental conditions.
Table 1: Dose-Dependent Effect of this compound on CaMKII Phosphorylation
| This compound Concentration (µM) | Treatment Time (min) | Fold Change in p-CaMKII (Thr286/287) / Total CaMKII |
| 0 (Vehicle Control) | 10 | 1.0 |
| 0.1 | 10 | 1.5 ± 0.2 |
| 1 | 10 | 3.2 ± 0.4 |
| 5 | 10 | 4.5 ± 0.6 |
| 10 | 10 | 3.8 ± 0.5 (potential toxicity) |
Table 2: Time-Course of CaMKII Phosphorylation with 1 µM this compound
| Treatment Time (min) | Fold Change in p-CaMKII (Thr286/287) / Total CaMKII |
| 0 | 1.0 |
| 2 | 2.1 ± 0.3 |
| 5 | 3.5 ± 0.5 |
| 10 | 3.1 ± 0.4 |
| 30 | 1.8 ± 0.2 |
| 60 | 1.2 ± 0.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CaMKII activation by this compound and a typical experimental workflow for studying this process.
Caption: Signaling pathway of CaMKII activation by this compound.
References
- 1. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of calcium/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobehavioral effects of the calcium ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of 4-Bromo A23187 in Endoplasmic Reticulum Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187 is a derivative of the calcium ionophore A23187. Like its parent compound, this compound is a mobile ion-carrier that facilitates the transport of divalent cations, primarily calcium (Ca²⁺), across biological membranes. This property makes it a valuable tool for investigating the roles of intracellular calcium signaling in a multitude of cellular processes. A critical consequence of disrupting intracellular calcium homeostasis is the induction of endoplasmic reticulum (ER) stress. The ER is a primary site for protein folding and a major intracellular calcium reservoir. Perturbations in ER calcium levels can lead to an accumulation of unfolded or misfolded proteins, triggering a sophisticated signaling network known as the Unfolded Protein Response (UPR). Sustained or overwhelming ER stress can ultimately lead to apoptosis (programmed cell death).
These application notes provide a detailed overview of the role of this compound in inducing ER stress and outline protocols for its application in research settings.
Mechanism of Action: Inducing ER Stress
This compound acts as a calcium ionophore, creating a pathway for Ca²⁺ to move down its concentration gradient. This leads to the depletion of Ca²⁺ from the ER lumen and a subsequent increase in cytosolic Ca²⁺ levels. The depletion of ER Ca²⁺ disrupts the function of Ca²⁺-dependent chaperones, such as calnexin and calreticulin, which are essential for the proper folding of glycoproteins. This disruption in protein folding leads to an accumulation of unfolded proteins in the ER, thereby initiating the UPR.
The UPR is mediated by three main ER transmembrane sensors:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.
-
IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. Its most well-characterized function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) machinery.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and XBP1.
Prolonged or severe ER stress, as can be induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic response. This involves the upregulation of CHOP, which in turn can suppress the anti-apoptotic protein Bcl-2 and promote the expression of pro-apoptotic proteins. Additionally, ER stress can lead to the activation of caspase-12 (in rodents) and caspase-4 (in humans), which are localized to the ER membrane and can initiate a caspase cascade leading to apoptosis.
Data Presentation
The following tables summarize quantitative data on the effects of A23187 (as a proxy for this compound) on ER stress and apoptosis markers.
Table 1: Dose-Dependent Effect of A23187 on Apoptosis and ER Stress Markers in Hepatic Stellate Cells [1]
| Treatment Group | Apoptosis Rate (%) | Relative GRP78 Expression (arbitrary units) | Relative Cleaved Caspase-12 Expression (arbitrary units) |
| Blank | 3.40 ± 0.10 | - | - |
| TGF-β1 | 1.76 ± 0.12 | - | - |
| TGF-β1 + Low Dose A23187 | 5.86 ± 0.31 | Increased | 0.48 ± 0.03 |
| TGF-β1 + Medium Dose A23187 | 11.20 ± 0.48 | Further Increased | 0.66 ± 0.06 |
| TGF-β1 + High Dose A23187 | 15.08 ± 0.75 | Markedly Increased | 0.90 ± 0.03 |
Data are presented as mean ± standard deviation. The study demonstrated a dose-dependent increase in GRP78 and cleaved caspase-12 expression with increasing concentrations of A23187.
Table 2: Induction of GRP78 Promoter Activity by Calcium Ionophores [2]
| Inducer | Fold Induction of GRP78 Promoter |
| A23187 | ~5-fold |
| Thapsigargin | ~9-fold |
This study highlights the ability of calcium ionophores like A23187 to activate the promoter of the key ER stress chaperone, GRP78.
Mandatory Visualizations
Caption: Signaling pathways of this compound-induced ER stress.
Caption: General experimental workflow for studying ER stress.
Experimental Protocols
Protocol 1: Induction of ER Stress in Cultured Cells
This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce ER stress.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations. A typical starting range is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
-
Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound. For control wells, add medium containing the same concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired period. For time-course experiments, typical time points range from 1 to 24 hours.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for RT-qPCR, or cell-based assays).
Protocol 2: Western Blot Analysis of UPR Markers
This protocol outlines the detection of key ER stress markers by Western blotting.
Materials:
-
Treated and control cell pellets
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-GRP78, anti-CHOP, anti-cleaved Caspase-12)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in lysis buffer on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: RT-qPCR for XBP1 Splicing
This protocol is for the analysis of IRE1-mediated XBP1 mRNA splicing.
Materials:
-
Treated and control cell pellets
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for spliced XBP1 (XBP1s), unspliced XBP1 (XBP1u), and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from cell pellets using a commercial kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using the appropriate master mix, cDNA template, and specific primers for XBP1s, XBP1u, and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. The ratio of spliced to unspliced XBP1 can be calculated to determine the extent of IRE1 activation.
Protocol 4: Measurement of Intracellular Calcium
This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in intracellular calcium levels.
Materials:
-
Cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fluo-4 AM or another suitable Ca²⁺ indicator
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in HBSS. The addition of Pluronic F-127 (0.02%) can improve dye solubility and cell loading.
-
Incubation: Remove the culture medium, wash the cells with HBSS, and incubate with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Imaging/Measurement: Add fresh HBSS to the cells. Acquire baseline fluorescence images or readings.
-
Stimulation: Add this compound to the desired final concentration and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the increase in intracellular Ca²⁺.
Conclusion
This compound is a potent inducer of ER stress through its ability to disrupt intracellular calcium homeostasis. This makes it an invaluable pharmacological tool for studying the intricate signaling pathways of the Unfolded Protein Response and the mechanisms that govern the switch between cell survival and apoptosis. The protocols provided herein offer a framework for researchers to utilize this compound to investigate the multifaceted role of ER stress in various physiological and pathological contexts. Careful optimization of concentrations and treatment times is crucial for obtaining robust and reproducible data in your specific experimental system.
References
- 1. Effects of calcium Ionophore A23187 on the apoptosis of hepatic stellate cells stimulated by transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transactivation of the grp78 promoter by Ca2+ depletion. A comparative analysis with A23187 and the endoplasmic reticulum Ca(2+)-ATPase inhibitor thapsigargin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4-Bromo A23187 to Investigate Copper Influx in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for using the ionophore 4-Bromo A23187 to study the effects of copper influx in bacteria. This document includes detailed protocols, data presentation, and visualizations to facilitate the design and execution of experiments in microbiology, pharmacology, and drug development.
Introduction
This compound is a synthetic derivative of the carboxylic ionophore calcimycin (A23187). While initially recognized for its ability to transport divalent cations like Ca²⁺, recent studies have highlighted its potent activity as a copper (Cu²⁺) ionophore in bacteria.[1][2] This property makes it a valuable tool for investigating the physiological and toxicological effects of copper accumulation within bacterial cells. Understanding these effects is crucial for developing novel antimicrobial strategies, as maintaining metal ion homeostasis is essential for bacterial survival.[1]
Excess intracellular copper can lead to a cascade of detrimental effects, including oxidative stress, disruption of protein function, and imbalances in the homeostasis of other essential metals.[1][2] this compound facilitates the transport of copper across the bacterial membrane, allowing for controlled studies of these phenomena.
Data Summary
The following tables summarize the quantitative data from studies using this compound to induce copper influx in Bacillus subtilis.
Table 1: Efficacy of this compound in Bacillus subtilis
| Parameter | Value | Conditions | Source |
| Minimum Inhibitory Concentration (MIC) | 1 µg/ml (1.66 µM) | Chemically defined Belitzki minimal medium | [1] |
| Physiologically Effective Concentration | 1 µg/ml (1.66 µM) | Causes 50%-80% growth inhibition | [1] |
Table 2: Effect of this compound on Intracellular Copper Concentration in Bacillus subtilis
| Treatment | External Copper Concentration | Fold Increase in Intracellular Copper | Source |
| 1 µg/ml this compound (15 min) | 0.212 µM | 11-fold | [1] |
| 1 µg/ml this compound (15 min) | 3.4 µM | 124-fold | [1] |
Table 3: Impact of this compound on Other Intracellular Metal Ions in Bacillus subtilis
| Ion | Change after 15 min treatment with 1 µg/ml this compound | Source |
| Manganese (Mn) | Decrease | [1][2] |
| Magnesium (Mg) | Decrease | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of copper toxicity induced by this compound and a typical experimental workflow.
Caption: Mechanism of this compound-mediated copper toxicity in bacteria.
Caption: Experimental workflow for studying copper influx using this compound.
Experimental Protocols
Materials and Reagents
-
Bacterial strain (e.g., Bacillus subtilis)
-
Appropriate bacterial growth medium (e.g., Belitzki minimal medium)[1]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper (II) chloride (CuCl₂) or other copper salts
-
Buffers for washing (e.g., 100 mM Tris/1 mM EDTA, pH 7.5; 10 mM Tris, pH 7.5)[1]
-
Plasticware to minimize metal contamination[1]
-
Spectrophotometer
-
Centrifuge
-
Incubator with shaking capabilities
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/ml.[1]
-
Bacterial Pre-culture: Inoculate the desired bacterial strain in the chosen growth medium and grow to an optical density at 500 nm (OD₅₀₀) of 1.[1]
-
Microdilution Assay: In a microtiter plate, perform a serial dilution of the this compound stock solution in the growth medium to achieve final concentrations ranging from 0.01 to 50 µg/ml.[1]
-
Inoculation: Inoculate each well with the bacterial culture to a final cell density of 5 x 10⁵ cells/ml.[1]
-
Incubation: Incubate the microtiter plate at 37°C with constant agitation (200 rpm).[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Measuring Intracellular Copper Accumulation
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the growth medium to an OD₅₀₀ of 0.05 from a logarithmically growing pre-culture.[1]
-
Growth: Incubate the culture at 37°C with shaking (200 rpm) until it reaches an OD₅₀₀ of 0.35.[1]
-
Treatment: Split the culture into aliquots. Treat the experimental aliquots with 1 µg/ml of this compound. A control group should be left untreated. For studying the effect of external copper, supplement the medium with varying concentrations of a copper salt (e.g., 0.212 µM and 3.4 µM CuCl₂).[1]
-
Incubation: Incubate the cultures for a defined period, for instance, 15 minutes.[1]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Washing: Wash the cell pellet three times with 100 mM Tris/1 mM EDTA, pH 7.5, followed by one wash with 10 mM Tris, pH 7.5.[1]
-
Ion Analysis: Determine the intracellular ion concentrations using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for elements like Ca, Zn, Mg, and Mn, and Atomic Absorption Spectroscopy (AAS) for Cu.[3]
Protocol 3: In Vitro Copper Transport Assay using Calcein-Loaded Vesicles
This protocol assesses the copper transport capability of this compound in a cell-free system.
-
Preparation of Calcein-Loaded Vesicles: Prepare large unilamellar vesicles (LUVs) loaded with a fluorescent dye such as calcein. Separate the liposomes from unencapsulated calcein using size-exclusion chromatography.[1]
-
Assay Setup: In a cuvette, add 20 µl of the purified calcein-loaded vesicles to 2 ml of buffer at 10°C.[1]
-
Addition of Ionophore: Add 1 µl of a 6 mM this compound solution (final concentration of 3 µM) or DMSO as a control.[1]
-
Fluorescence Measurement: Record the fluorescence emission at 520 nm with an excitation wavelength of 480 nm.[1]
-
Initiation of Copper Influx: After 1 minute of equilibration, add CuCl₂ to a final concentration of 3 µM.[1]
-
Data Recording: Continue to record the fluorescence emission for a total of 10 minutes. A decrease in fluorescence indicates the quenching of calcein by the influx of copper ions into the vesicles, demonstrating the ionophoric activity of this compound.[1][4]
Conclusion
This compound is a potent and effective tool for studying the consequences of copper influx in bacteria. The protocols and data presented here provide a solid foundation for researchers to explore the mechanisms of copper toxicity, investigate bacterial metal homeostasis, and potentially identify new targets for antimicrobial drug development. Careful consideration of experimental conditions, particularly the composition of the culture medium, is essential for obtaining reproducible and meaningful results.[5]
References
- 1. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromo A23187 in Platelet Activation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo A23187 is a potent ionophore that selectively transports divalent cations, such as calcium (Ca²⁺), across biological membranes. In platelet research, it serves as a valuable tool to artificially increase intracellular calcium levels, thereby bypassing receptor-mediated signaling pathways and directly initiating the cascade of events leading to platelet activation. This allows for the specific investigation of calcium-dependent processes in platelet function, including aggregation, granule secretion, and cytoskeletal reorganization. By providing a direct and robust stimulus, this compound helps to elucidate the downstream mechanisms of platelet activation and to screen for compounds that may modulate these processes.
Mechanism of Action
This compound acts as a mobile carrier, binding to Ca²⁺ ions and facilitating their transport from the extracellular environment and release from intracellular stores, primarily the dense tubular system (DTS), into the platelet cytoplasm. This rapid elevation in cytosolic free calcium is a critical trigger for a multitude of downstream signaling events that collectively drive platelet activation.
Core Applications in Platelet Research
-
Dissecting Calcium-Dependent Signaling: By directly elevating intracellular calcium, this compound allows researchers to study the specific roles of calcium-dependent enzymes and effector proteins in platelet activation, independent of upstream receptor activation.
-
Investigating Platelet Granule Secretion: The release of alpha and dense granules is a key feature of platelet activation. This compound is a potent inducer of secretion, making it a useful tool for studying the mechanisms of granule release and for screening potential inhibitors.
-
Studying Platelet Aggregation: this compound induces robust platelet aggregation, providing a reliable method to study the final common pathway of platelet activation and to evaluate the efficacy of anti-platelet agents.
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High-Throughput Screening: The consistent and potent action of this compound makes it suitable for use in high-throughput screening assays to identify novel compounds that interfere with platelet activation.
Data Presentation: Quantitative Effects of this compound on Platelet Function
The following tables summarize the dose-dependent effects of this compound on key platelet functions. The data presented are representative values compiled from various studies and may vary depending on experimental conditions.
| This compound Concentration (µM) | Platelet Aggregation (%) | Reference |
| 0.1 | Minimal to no aggregation | [1] |
| 0.5 - 2.0 | Potentiation of aggregation by other agonists | [2] |
| 1.43 (EC50 in rat platelets) | 50% maximal aggregation | [1] |
| 5.0 - 10.0 | Maximal aggregation | [3] |
| This compound Concentration (µM) | Serotonin Release (%) | Reference |
| 0.1 | Significant release | [4] |
| 1.0 - 5.0 | Maximal release | [5][6] |
| Parameter | Resting Platelets | This compound-Stimulated Platelets | Reference |
| Intracellular Ca²⁺ Concentration | ~100 nM | > 1 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
Objective: To obtain a suspension of washed platelets free from plasma proteins for in vitro assays.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant (9:1 blood to anticoagulant ratio)
-
Tyrode's buffer (pH 7.4) without calcium
-
Tyrode's buffer (pH 7.4) with 2 mM CaCl₂
-
Prostaglandin E₁ (PGE₁) stock solution (1 µg/mL)
-
Apyrase (Grade VII, from potato)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Centrifuge whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer, avoiding contamination with red and white blood cells.
-
Add PGE₁ to the PRP to a final concentration of 100 ng/mL to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma, PPP).
-
Gently resuspend the platelet pellet in calcium-free Tyrode's buffer containing PGE₁ (100 ng/mL) and apyrase (0.02 U/mL).
-
Centrifuge at 1000 x g for 15 minutes.
-
Repeat the washing step (steps 6 and 7) one more time.
-
Gently resuspend the final platelet pellet in Tyrode's buffer with 2 mM CaCl₂ and 0.35% BSA.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using a cell counter.
-
Allow the washed platelets to rest at 37°C for 30-60 minutes before use.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in response to this compound.
Materials:
-
Washed platelet suspension (from Protocol 1) or Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP) or Tyrode's buffer for blank
-
This compound stock solution (in DMSO)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Pre-warm the washed platelet suspension or PRP to 37°C.
-
Set up the aggregometer according to the manufacturer's instructions. Use PPP or Tyrode's buffer to set the 100% light transmission baseline and the platelet suspension for the 0% baseline.
-
Pipette the platelet suspension (typically 250-500 µL) into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).
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Add a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). The volume of the agonist added should not exceed 1-2% of the platelet suspension volume.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated based on the increase in light transmission.
Protocol 3: Platelet Secretion (Serotonin Release) Assay
Objective: To quantify the release of serotonin from dense granules upon stimulation with this compound.
Materials:
-
Washed platelet suspension
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[¹⁴C]-Serotonin
-
Imipramine
-
Formaldehyde
-
Scintillation fluid and counter
Procedure:
-
Incubate washed platelets with a sub-micromolar concentration of [¹⁴C]-Serotonin for 30 minutes at 37°C to allow for uptake into dense granules.
-
Wash the platelets twice with calcium-free Tyrode's buffer to remove unincorporated [¹⁴C]-Serotonin.
-
Resuspend the labeled platelets in Tyrode's buffer with 2 mM CaCl₂ and adjust to the desired concentration.
-
Pre-warm the platelet suspension to 37°C.
-
Add imipramine (to prevent reuptake of released serotonin) and then stimulate with various concentrations of this compound for 5 minutes with stirring.
-
Stop the reaction by adding ice-cold formaldehyde.
-
Centrifuge the samples at 12,000 x g for 2 minutes to pellet the platelets.
-
Carefully collect the supernatant.
-
Measure the radioactivity in an aliquot of the supernatant and in the total platelet suspension (before centrifugation) using a scintillation counter.
-
Calculate the percentage of serotonin release as: (Radioactivity in supernatant / Total radioactivity) x 100.
Protocol 4: Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To measure the increase in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
Materials:
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Washed platelet suspension
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Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline
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Fluorometer or fluorescence microscope with ratiometric capabilities
Procedure:
-
Incubate washed platelets with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved to its active form.
-
Wash the platelets twice with HEPES-buffered saline to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded platelets in HEPES-buffered saline containing 2 mM CaCl₂.
-
Place the platelet suspension in a cuvette in a fluorometer maintained at 37°C with stirring.
-
Measure the baseline fluorescence ratio by alternately exciting the sample at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound to the desired final concentration and continuously record the change in the fluorescence ratio.
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The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used to calibrate the fluorescence ratio to absolute calcium concentrations.[7]
Signaling Pathways and Visualizations
Signaling Pathway of this compound-Induced Platelet Activation
The primary event triggered by this compound is a rapid and sustained increase in intracellular Ca²⁺. This elevated calcium acts as a second messenger, activating a cascade of downstream signaling molecules.
Caption: Signaling cascade initiated by this compound in platelets.
Experimental Workflow for Platelet Activation Studies
The following diagram illustrates a typical workflow for investigating the effects of a test compound on this compound-induced platelet activation.
Caption: Workflow for assessing platelet activation.
Conclusion
This compound is an indispensable tool in platelet research, providing a direct and potent means to investigate the critical role of intracellular calcium in platelet activation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. By understanding its mechanism and applying standardized methodologies, investigators can gain valuable insights into the complex signaling networks that govern platelet function in both health and disease.
References
- 1. Evidence on the role of three calcium pools in Ca-ionophore A23187-stimulated rat blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second messengers in platelet aggregation evoked by serotonin and A23187, a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic aspects of the secretion of stored compounds from blood platelets. V. Effect of ionophore A23187 on washed platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the lonophore A23187 on blood platelets I. Influence on aggregation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of external calcium in A23187-promoted serotonin release from platelets in the presence or absence of tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with 4-Bromo A23187
Welcome to the technical support center for 4-Bromo A23187. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
1. Why am I seeing a weaker or no calcium response with this compound compared to A23187 (Calcimycin)?
This is a common observation and is due to the chemical modification of the parent compound. The bromination of A23187 significantly reduces its transport efficiency for calcium ions.[1] While it still facilitates calcium influx, a higher concentration or longer incubation time may be necessary to achieve a response comparable to that of A23187. For applications requiring a robust and rapid calcium influx, the parent compound, A23187, might be more suitable.
2. My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors related to the compound's properties and the experimental setup. Here are some key areas to investigate:
-
Purity and Integrity of the Compound: Ensure the compound has been stored correctly and has not degraded.
-
Media Composition: The presence and concentration of other divalent cations in your culture medium can influence the activity of this compound.[1] This ionophore is not strictly selective for calcium and can also transport other ions like magnesium (Mg²⁺), manganese (Mn²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1] Variations in media formulation between experiments can lead to different outcomes.
-
Presence of Albumin: Bovine Serum Albumin (BSA) and other albumin proteins can bind to ionophores and reduce their effective concentration.[2] The concentration of BSA and the order of addition of the ionophore and BSA can significantly impact the observed intracellular calcium changes.[2]
-
Cell Type and Density: The response to this compound can be cell-type specific. Some cell lines, particularly certain cancer cells, may exhibit different sensitivities or lack of response to calcium ionophores.[3] Cell density can also affect the overall response.
-
pH of the Medium: The pH of your experimental buffer can influence the ionophore's activity. Changes in pH can affect the protonation state of the ionophore and its ability to bind and transport cations.[4]
3. I am observing unexpected cellular effects that don't seem to be related to calcium signaling. What could be the reason?
This compound is a potent copper ionophore.[1] Unintended effects could be due to the transport of trace amounts of copper from the culture medium into the cells, leading to copper-induced cellular stress responses, such as oxidative stress.[1] It can also transport other divalent cations, which might trigger signaling pathways independent of calcium.
4. What is the best way to prepare and store this compound?
Proper handling and storage are crucial for maintaining the compound's activity and ensuring reproducible results.
-
Reconstitution: this compound is soluble in DMSO and ethanol.[5][6][7] For example, it can be dissolved in DMSO at concentrations up to 100 mg/mL.
-
Storage of Powder: The solid form of this compound is stable for several years when stored at 2-8°C or -20°C, protected from light.[5][6]
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C. Stock solutions in DMSO or ethanol are generally stable for up to 3 months when stored properly and protected from light.
Data Summary
Solubility and Stability of this compound
| Parameter | Specification | Source |
| Solubility | DMSO: up to 100 mg/mL, Ethanol: 20 mg/mL | |
| Storage (Powder) | 2-8°C or -20°C | [5][6][8] |
| Stability (Powder) | ≥ 4 years | [5] |
| Storage (Stock Solution) | -20°C, protected from light | |
| Stability (Stock Solution) | Up to 3 months in DMSO or Ethanol |
Experimental Protocols
General Protocol for Inducing Calcium Influx
This protocol provides a general guideline. The optimal concentration of this compound and incubation time should be determined empirically for each cell type and experimental condition.
-
Cell Preparation: Plate cells at the desired density and allow them to adhere overnight in a suitable culture medium.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired working concentration in a serum-free or low-serum medium. It is critical to keep the media composition consistent across experiments.
-
-
Cell Treatment:
-
Wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium.
-
Replace the wash solution with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period at 37°C.
-
-
Measurement of Calcium Response:
-
The intracellular calcium concentration can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a suitable detection instrument (e.g., fluorescence microscope, plate reader).
-
Since this compound is non-fluorescent, it is compatible with fluorescent probes.[5]
-
Visual Guides
Signaling Pathway of this compound
References
- 1. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting intracellular calcium influx in response to calcium ionophore A23187 in equine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of effect of the Ca2+ ionophore A23187 on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH conditions on Ca2+ transport catalyzed by ionophores A23187, 4-BrA23187, and ionomycin suggest problems with common applications of these compounds in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. astorscientific.us [astorscientific.us]
- 7. 4-bromo-A23187 - LKT Labs [lktlabs.com]
- 8. thomassci.com [thomassci.com]
Optimizing 4-Bromo A23187 concentration to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of 4-Bromo A23187 and avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a brominated derivative of the calcium ionophore A23187. As a calcium ionophore, it forms a lipid-soluble complex with divalent cations, primarily Ca²⁺, and transports them across biological membranes, including the plasma membrane and membranes of intracellular organelles like the endoplasmic reticulum and mitochondria. This influx of Ca²⁺ into the cytoplasm disrupts the normal intracellular calcium gradient and can be used experimentally to artificially increase intracellular calcium concentrations, thereby triggering various calcium-dependent signaling pathways.
Q2: What are the common applications of this compound in research?
Due to its ability to elevate intracellular calcium levels, this compound is used in a wide range of cellular studies, including:
-
Inducing apoptosis in some cell types.
-
Activating calcium-dependent enzymes and signaling pathways.
-
Studying the role of calcium in cellular processes like secretion, contraction, and proliferation.
-
Investigating mitochondrial function and permeability transition.
Q3: Why is it crucial to optimize the concentration of this compound?
While this compound is a powerful tool, excessive concentrations can lead to cytotoxicity. High intracellular calcium levels can trigger cytotoxic pathways, leading to cell death through necrosis or apoptosis. Therefore, it is essential to determine the optimal concentration that elicits the desired biological response without causing significant cell death, which could confound experimental results.
Q4: What is a typical non-toxic working concentration range for this compound?
The optimal non-toxic concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental conditions (e.g., incubation time, temperature). For its parent compound, A23187, concentrations exceeding 1 µg/mL have been shown to be progressively cytotoxic to human blood cells[1]. However, a concentration of 4 µg/mL was found to be non-cytotoxic and effective for histamine release at a lower temperature (22°C)[1]. A "physiologically effective concentration" of 1 µg/mL (1.66 µM) of this compound, which caused 50-80% growth inhibition, was used in studies with Bacillus subtilis. For mammalian cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at the intended "effective" concentration.
Possible Causes:
-
Concentration is too high for the specific cell line: Different cell lines have varying sensitivities to calcium ionophores.
-
Prolonged incubation time: The cytotoxic effects of this compound can be time-dependent.
-
High cell density: Densely plated cells may be more susceptible to the toxic effects.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death at the final concentration used.
Solutions:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line.
-
Optimize incubation time: Conduct a time-course experiment to find the shortest incubation time that yields the desired biological effect.
-
Optimize cell seeding density: Test different cell densities to find the optimal number of cells per well that minimizes cytotoxicity.
-
Include a solvent control: Always include a control group treated with the same final concentration of the solvent used to dissolve this compound to assess its contribution to cytotoxicity.
Issue 2: Inconsistent or non-reproducible results.
Possible Causes:
-
Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations in the experiment.
-
Degradation of this compound: Improper storage of the stock solution can lead to reduced activity.
-
Variability in cell health and passage number: Cells that are unhealthy or have been in culture for too long may respond differently.
-
Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of the compound in different wells.
Solutions:
-
Ensure complete dissolution: Vortex the stock solution thoroughly before each use.
-
Proper storage: Store the this compound stock solution at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
Use healthy, low-passage cells: Maintain a consistent cell culture practice and use cells within a specific passage number range for all experiments.
-
Careful pipetting technique: Use calibrated pipettes and ensure proper mixing when adding the compound to the cell culture medium.
Data Presentation
Table 1: Reported Cytotoxic and Effective Concentrations of A23187 (Parent Compound)
| Cell Type | Concentration | Effect | Reference |
| Human Blood Cells (Basophils, Neutrophils, Lymphocytes, Erythrocytes) | > 1 µg/mL | Progressively cytotoxic | [1] |
| Human Blood Basophils | 4 µg/mL (at 22°C) | Optimal and non-cytotoxic for histamine release | [1] |
| Human White Blood Cells | 2.5 µg/mL | Optimal for inducing cellular cytotoxicity (IICC) | [2] |
Note: Data for this compound is limited. The information for the parent compound A23187 can be used as a starting point for determining the optimal concentration range for this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal non-toxic concentration will be well below the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Treat the cells with different concentrations of this compound. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution (positive control).
-
Vehicle control: Cells treated with the solvent.
-
Medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the LDH assay kit, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for optimizing concentration.
Caption: Troubleshooting high cytotoxicity.
References
Off-target effects of 4-Bromo A23187 in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 4-Bromo A23187 in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from A23187?
A1: this compound is a brominated analog of the calcium ionophore A23187 (Calcimycin).[1] Like A23187, it is a mobile ion carrier that can transport divalent cations across biological membranes, thereby increasing their intracellular concentrations.[2][3] The primary advantage of this compound is that it is non-fluorescent, making it suitable for experiments using fluorescent probes to measure intracellular calcium.[1] However, the bromination can alter its ion selectivity and transport efficiency. For instance, the 2:1 ionophore/ion complexes are destabilized by the bromination. While other ions can be transported in a 1:1 complex, the transport of calcium by this compound may be less efficient as the ionophore-calcium-water complexes do not pass through the cell membrane as readily.[4]
Q2: What are the primary on-target and known off-target effects of this compound?
A2: The primary on-target effect of this compound is to increase intracellular calcium concentrations by facilitating its transport across the plasma membrane and from intracellular stores like the endoplasmic reticulum (ER) and mitochondria.[5]
Known off-target effects include:
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Mitochondrial Dysfunction: It can cause mitochondrial depolarization and swelling.[5][6] This is often modest and dependent on the mitochondrial calcium loading state.[5] It can also act as an uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATPase activity.[2]
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Induction of Endoplasmic Reticulum (ER) Stress: By disrupting calcium homeostasis, this compound can induce the unfolded protein response (UPR), a hallmark of ER stress.[2][7][8]
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Cytotoxicity: At higher concentrations, this compound can be cytotoxic to various cell types, leading to apoptosis or necrosis.[9][10][11]
-
Alterations in Other Divalent Cation Homeostasis: Studies have shown that this compound can also transport other divalent cations like copper, zinc, and magnesium, potentially disrupting their cellular homeostasis.[4]
-
Induction of Apoptosis: It has been shown to induce apoptosis in some cell lines, a process that can be linked to oxidative stress and the opening of the mitochondrial permeability transition pore.[3][9]
Q3: Can this compound affect cellular signaling pathways other than those directly regulated by calcium?
A3: Yes. The elevation of intracellular calcium is a crucial second messenger that can trigger a multitude of signaling cascades. For example, this compound has been used to activate Ca2+/calmodulin kinase II (CaMKII). Furthermore, the induction of ER stress by this compound can lead to the upregulation of genes like HIF-1alpha, although this appears to be more related to the stress response itself rather than the direct increase in cytosolic calcium.[7][12] It can also influence the expression of proto-oncogenes like c-myb.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death or cytotoxicity observed at expected working concentrations. | The concentration of this compound is too high for the specific cell type or experimental duration.[10] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Reduce the incubation time. Ensure the extracellular calcium concentration is not excessively high, as this can potentiate cytotoxicity.[11] |
| Inconsistent or no increase in intracellular calcium. | Improper preparation or storage of the this compound stock solution. | This compound powder should be stored at 2-8°C. Stock solutions in DMSO or ethanol (e.g., 20 mg/mL) can be stored in aliquots at -20°C for up to 3 months, protected from light. Ensure the final concentration in your experiment is sufficient to induce a response. |
| Unexpected changes in mitochondrial membrane potential. | This is a known off-target effect. This compound can cause mitochondrial depolarization.[5] | If your experiment is focused solely on plasma membrane calcium influx, consider using alternative methods to increase intracellular calcium that have less impact on mitochondria. If studying mitochondrial calcium is the goal, this effect must be considered in the interpretation of your data. |
| Activation of stress-related pathways (e.g., ER stress, oxidative stress). | Disruption of calcium homeostasis is a cellular stressor.[7][8][14] | Acknowledge this as a potential off-target effect. Include appropriate controls to monitor for ER stress (e.g., western blotting for CHOP or GRP78) and oxidative stress (e.g., ROS-sensitive fluorescent probes). |
| Variability in experimental results. | The cellular response to ionophores can be influenced by the metabolic state of the cells and the composition of the culture medium. | Standardize cell culture conditions, including passage number, confluency, and media composition. Ensure consistent concentrations of divalent cations in your experimental buffer. |
Quantitative Data Summary
Table 1: Ion Selectivity and Biological Effects of A23187 and its Analogs
| Compound | Primary Ion Selectivity | Reported Off-Target Effects | Common Working Concentrations | Reference |
| A23187 (Calcimycin) | Mn²⁺ > Ca²⁺ ≈ Mg²⁺ >> Sr²⁺ > Ba²⁺ | Mitochondrial uncoupling, ATPase inhibition, ER stress, apoptosis, cytotoxicity. | 0.5 - 10 µM | [3][7][9][10] |
| This compound | Divalent Cations (including Ca²⁺ and Cu²⁺) | Mitochondrial depolarization, altered homeostasis of other metal ions (Cu, Zn, Mg). | Typically in the low µM range, similar to A23187. | [4][5] |
| Ionomycin | Ca²⁺ > Mg²⁺ | Mitochondrial depolarization. | 0.1 - 5 µM | [5] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Mitochondrial Depolarization
Objective: To determine if this compound induces mitochondrial depolarization in your mammalian cell line of interest.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
This compound
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) mitochondrial membrane potential probe
-
Fluorescence microscope or plate reader
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Methodology:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Prepare a working solution of this compound in your experimental buffer at various concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Load the cells with JC-1 or TMRE according to the manufacturer's instructions.
-
Wash the cells with experimental buffer.
-
Add the this compound working solutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (FCCP).
-
Incubate for the desired time period (e.g., 30-60 minutes).
-
Measure the fluorescence using a fluorescence microscope or plate reader.
-
For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
For TMRE, a decrease in fluorescence intensity indicates depolarization.
-
-
Analyze the data relative to the vehicle control.
Protocol 2: Detection of Endoplasmic Reticulum (ER) Stress Induction
Objective: To assess whether this compound treatment leads to the induction of the unfolded protein response (UPR), a marker of ER stress.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
This compound
-
Tunicamycin or Thapsigargin as a positive control for ER stress induction
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP/GADD153, p-eIF2α)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE and Western blotting equipment and reagents
Methodology:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the ER stress markers.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the expression of GRP78, CHOP, or the phosphorylation of eIF2α indicates ER stress.
Signaling Pathways and Experimental Workflows
Figure 1. On-target and off-target signaling pathways of this compound.
Figure 2. Experimental workflow for assessing off-target effects.
References
- 1. 4-Bromo-calcium Ionophore A23187 Brominated analog of the widely used cation ionophore A23187. Non-fluorescent and therefore suitable for use in the presence of fluorescent or metal-chelating probes. 76455-48-6 [sigmaaldrich.com]
- 2. Calcium Ionophore A23187, powder 52665-69-7 Sigma-Aldrich [sigmaaldrich.com]
- 3. A23187 - Wikipedia [en.wikipedia.org]
- 4. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A23187, ionomycin and thapsigargin upregulate mRNA of HIF-1alpha via endoplasmic reticulum stress rather than a rise in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of calcium Ionophore A23187 on the apoptosis of hepatic stellate cells stimulated by transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium dependence of ionophore A23187-induced lymphocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Calcium ionophore A23187 action on cardiac myocytes is accompanied by enhanced production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Optimal Working Concentration of 4-Bromo A23187: A Technical Guide
Cambridge, MA – To facilitate groundbreaking research in cell signaling and drug discovery, this technical support center provides a comprehensive guide for determining the optimal working concentration of 4-Bromo A23187, a potent and selective calcium ionophore. This resource, designed for researchers, scientists, and drug development professionals, offers detailed experimental protocols, troubleshooting advice, and a deeper look into the underlying cellular mechanisms.
This compound is a non-fluorescent analog of the calcium ionophore A23187 (Calcimycin) and is instrumental in artificially increasing intracellular calcium levels, thereby triggering a cascade of downstream cellular events.[1][2][3][4] Its applications range from activating calcium-dependent enzymes like CaMKII to inducing apoptosis, making it a versatile tool in a myriad of experimental contexts.[1][5] However, its efficacy is highly dependent on its working concentration, which can vary significantly between cell types and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound?
A1: A general starting point for most cell lines is a concentration range of 1 µM to 10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. For instance, a physiologically effective concentration of 1.66 µM was found to cause a 50-80% reduction in the growth rate of Bacillus subtilis.
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in DMSO and ethanol.[1][6] For a stock solution, dissolve the powder in DMSO to a concentration of 1-10 mM. Aliquot the stock solution and store it at -20°C for up to three months to avoid repeated freeze-thaw cycles.[1] Protect the stock solution from light.
Q3: Can this compound be used in the presence of fluorescent dyes?
A3: Yes, a key advantage of this compound is that it is non-fluorescent, making it suitable for use in experiments involving fluorescent probes for measuring intracellular calcium, such as Fluo-4 AM.[4]
Q4: What are the primary cellular effects of this compound?
A4: By increasing intracellular calcium, this compound can induce a variety of cellular responses, including the activation of calcium-dependent signaling pathways, release of neurotransmitters, muscle contraction, and in some cases, apoptosis.[3][5][7] It acts as a mobile ion carrier, forming stable complexes with divalent cations like Ca2+ and transporting them across biological membranes.[2][7]
Determining the Optimal Working Concentration: Experimental Protocols
The optimal working concentration of this compound is a balance between achieving the desired biological effect and minimizing cytotoxicity. The following are key experiments to establish this concentration.
Cytotoxicity Assays
It is essential to assess the cytotoxic effects of this compound on your target cells. This can be achieved using standard cytotoxicity assays such as the MTT or LDH assay.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in a culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
b) Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released at each concentration and calculate the percentage of cytotoxicity.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Note: The table should be populated with your experimental data.
Calcium Flux Assay
This assay directly measures the ability of this compound to increase intracellular calcium levels. Fluorescent calcium indicators like Fluo-4 AM are commonly used.
Experimental Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Compound Addition: Add different concentrations of this compound to the wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals to capture the kinetics of the calcium influx.
-
Data Analysis: Plot the change in fluorescence intensity over time for each concentration. The optimal concentration will be the lowest concentration that elicits a robust and sustained increase in intracellular calcium without causing rapid cell death (as determined by the cytotoxicity assays).
Data Presentation: Calcium Flux Induced by this compound
| Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |
| 0 (Control) | ||
| 0.1 | ||
| 1 | ||
| 5 | ||
| 10 |
Note: The table should be populated with your experimental data.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway activated by this compound and the experimental workflow for determining its optimal concentration.
Caption: Signaling pathway activated by this compound.
Caption: Experimental workflow for concentration optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low calcium signal | - this compound concentration is too low.- Inadequate loading of the calcium indicator dye.- Presence of calcium chelators in the medium. | - Increase the concentration of this compound.- Optimize dye loading time and concentration.- Ensure the experimental buffer is free of chelating agents like EDTA. |
| High background fluorescence | - Incomplete removal of the calcium indicator dye.- Autofluorescence from the compound or media components. | - Perform additional washing steps after dye loading.- Include a no-dye control to measure background fluorescence. |
| High cytotoxicity at low concentrations | - The cell line is highly sensitive to calcium overload.- Off-target effects of the compound. | - Reduce the incubation time with this compound.- Use the lowest effective concentration determined from the calcium flux assay. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors during compound addition or reagent handling. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting techniques. |
By following these guidelines and protocols, researchers can confidently determine the optimal working concentration of this compound for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. cytochalasin-d.com [cytochalasin-d.com]
- 2. Role of calcium ionophore A23187-induced activation of IkappaB kinase 2 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 4. Calcium-dependent interactions of an ionophore A23187 with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Assessing 4-Bromo A23187 Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cell viability assays to assess the toxicity of the calcium ionophore 4-Bromo A23187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a brominated derivative of the calcium ionophore A23187 (Calcimycin).[1] It is a mobile ion-carrier that forms stable complexes with divalent cations, thereby transporting them across biological membranes.[2] Its primary mechanism of cytotoxicity stems from its ability to increase intracellular calcium concentrations ([Ca2+]i), disrupting cellular homeostasis.[1][3] This influx of calcium can trigger a cascade of events, including the activation of proteases, mitochondrial damage, and ultimately, apoptosis or necrosis.[4][5]
Q2: Which cell viability assay is most appropriate for assessing this compound toxicity?
The choice of assay depends on the specific research question and the expected mechanism of cell death. A multi-assay approach is often recommended for a comprehensive understanding.
-
For overall metabolic activity and cell viability: MTT, MTS, XTT, or WST-1 assays are suitable.[6][7] These assays measure the metabolic activity of viable cells.[8]
-
For membrane integrity and necrosis: The Lactate Dehydrogenase (LDH) assay is a good choice.[9] It measures the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.[10]
-
For apoptosis detection: Annexin V/Propidium Iodide (PI) staining is the gold standard for identifying early and late apoptotic cells.[11] Caspase activity assays (e.g., Caspase-3) can confirm the involvement of specific apoptotic pathways.[12][13]
Q3: Can this compound interfere with the assay chemistry?
While direct chemical interference is not widely reported, the profound physiological effects of this compound can indirectly impact assay results. For instance, the disruption of mitochondrial function by elevated calcium levels could affect the readout of metabolic assays like MTT.[4] It is crucial to include appropriate controls to account for any potential artifacts.
Q4: What are the expected morphological changes in cells treated with this compound?
Treatment with this compound can induce significant morphological changes. In early stages, cells may exhibit membrane blebbing and shrinkage, characteristic of apoptosis.[5] At higher concentrations or with prolonged exposure, cells may swell and lyse, indicating necrosis.[14] Ultrastructural damage to mitochondria and myofilaments has also been observed.[4]
Troubleshooting Guides
MTT/MTS/XTT/WST-1 Assays
| Problem | Possible Cause | Solution |
| Low signal or no dose-dependent response | 1. This compound concentration is too low or incubation time is too short. 2. Cell density is too low. 3. Serum in the media is interfering with the compound. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Optimize cell seeding density. A linear relationship between cell number and absorbance should be established. 3. Some protocols recommend using serum-free media during the assay incubation to avoid interference.[6] |
| High background absorbance | 1. Contamination of the culture with bacteria or yeast. 2. The medium contains components that reduce the tetrazolium salt (e.g., ascorbic acid). | 1. Visually inspect wells for contamination before adding the reagent. 2. Use a medium-only blank for background subtraction. If the problem persists, consider using a different medium formulation. |
| Inconsistent results between replicates | 1. Uneven cell plating. 2. Incomplete solubilization of formazan crystals (MTT assay). | 1. Ensure a single-cell suspension and mix gently before and during plating. 2. Ensure complete dissolution of the formazan crystals by thorough mixing. Pipetting up and down may be necessary.[6] |
LDH Assay
| Problem | Possible Cause | Solution |
| High spontaneous LDH release in control wells | 1. Over-incubation of cells, leading to natural cell death. 2. Mechanical stress during handling (e.g., vigorous pipetting). 3. High cell density leading to nutrient depletion and cell death. | 1. Optimize the incubation time for your cell type. 2. Handle cells gently during media changes and reagent addition. 3. Determine the optimal cell seeding density for your experiment.[9] |
| Low maximum LDH release | 1. Incomplete cell lysis in the maximum release control. 2. Insufficient number of cells. | 1. Ensure the lysis buffer is added and mixed properly. Incubate for the recommended time to achieve complete lysis. 2. Increase the number of cells plated. |
| Variability in results | 1. Presence of serum in the culture medium, as it contains LDH. | 1. Use low-serum (e.g., 1%) or serum-free medium for the assay. If serum is required, ensure the same concentration is used across all wells and include appropriate background controls.[15] |
Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | 1. Harsh cell handling (e.g., enzymatic dissociation, vigorous vortexing) causing membrane damage. 2. Cells were cultured for too long. | 1. Use gentle cell detachment methods (e.g., EDTA-based dissociation for adherent cells). Avoid vigorous mixing.[16] 2. Ensure cells are in the logarithmic growth phase and not overgrown. |
| Weak or no Annexin V signal in apoptotic cells | 1. Insufficient calcium in the binding buffer. Annexin V binding to phosphatidylserine is calcium-dependent. 2. Staining performed after the apoptotic window. | 1. Ensure the binding buffer contains an adequate concentration of CaCl2 (typically 2.5 mM).[11] 2. Perform a time-course experiment to identify the optimal time point for detecting early apoptosis. |
| High PI staining in all samples | 1. Cells have lost membrane integrity due to necrosis or late-stage apoptosis. 2. Freeze-thaw cycles of cells or reagents. | 1. Differentiate between late apoptosis (Annexin V+/PI+) and necrosis (Annexin V-/PI+). Consider an earlier time point if interested in early apoptosis.[11] 2. Use fresh reagents and handle cells as recommended. |
Experimental Protocols
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
LDH Cytotoxicity Assay Protocol
-
Cell Plating and Treatment: Plate and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Supernatant Collection: After treatment, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm.[9]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
Annexin V/PI Staining Protocol
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Include an untreated control.
-
Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use a gentle detachment method.[11]
-
Washing: Wash cells once with cold 1X PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound induced cytotoxicity.
Caption: General experimental workflow for assessing cell viability.
References
- 1. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A23187 - Wikipedia [en.wikipedia.org]
- 3. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. Ionophore-A23187-induced cellular cytotoxicity: a cell fragment mediated process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. bosterbio.com [bosterbio.com]
Minimizing mitochondrial depolarization caused by 4-Bromo A23187
Welcome to the technical support center for 4-Bromo A23187. This guide provides troubleshooting information and answers to frequently asked questions to help researchers minimize mitochondrial depolarization and other off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of the calcium ionophore A23187 (Calcimycin). As an ionophore, it forms lipid-soluble complexes with divalent cations, primarily calcium (Ca²⁺), and transports them across biological membranes. Its primary function is to rapidly increase intracellular calcium concentrations ([Ca²⁺]i) by facilitating Ca²⁺ influx from the extracellular space and release from intracellular stores like the endoplasmic reticulum (ER).[1][2]
Q2: Why does this compound cause mitochondrial depolarization?
The increase in cytosolic Ca²⁺ ([Ca²⁺]c) caused by this compound leads to the rapid uptake of calcium into the mitochondria ([Ca²⁺]m).[1] While mitochondria have a significant capacity to buffer calcium, excessive accumulation can trigger the opening of the mitochondrial permeability transition pore (mPTP).[3][4][5] The opening of this non-selective pore dissipates the mitochondrial membrane potential (ΔΨm), leading to depolarization, swelling, and potentially initiating apoptotic pathways.[3][4][6] The degree of depolarization can be variable.[1]
References
- 1. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of A23187-induced apoptosis in HL-60 cells: dependency on mitochondrial permeability transition but not on NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Inner Membrane Depolarization as a Marker of Platelet Apoptosis : Disclosure of Nonapoptotic Membrane Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of FK506 and Cyclosporin A on Calcium Ionophore-Induced Mitochondrial Depolarization and Cytosolic Calcium in Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Calcium Binding Affinity: 4-Bromo A23187 versus A23187
For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcium ionophores is critical for the precise modulation of intracellular calcium levels. This guide provides a detailed comparison of the calcium binding affinity of the classic ionophore A23187 (Calcimycin) and its brominated analog, 4-Bromo A23187.
This comparison is supported by available experimental data, detailed methodologies for assessing binding affinity, and visualizations of relevant signaling pathways and experimental workflows.
Executive Summary
A23187 is a widely utilized calcium ionophore that facilitates the transport of divalent cations across biological membranes, thereby increasing intracellular calcium concentrations. Its brominated derivative, this compound, was developed as a non-fluorescent alternative for use in studies employing fluorescent probes for calcium detection. While both compounds act as calcium ionophores, key differences in their calcium transport efficacy exist. Experimental evidence indicates that this compound is a less potent calcium ionophore compared to its parent compound, A23187.
Quantitative Comparison of Calcium Binding Affinity
| Feature | A23187 (Calcimycin) | This compound | Reference |
| Calcium Transport Activity | High | Low | [1] |
| Stoichiometry of Ca2+ Complex | Primarily 2:1 (A23187:Ca2+) | Primarily 2:1 (this compound:Ca2+) | [1] |
| Fluorescence Properties | Fluorescent | Non-fluorescent | [2] |
Experimental Protocols
Determining the calcium binding affinity of ionophores can be achieved through various biophysical techniques. Below are detailed methodologies for two common approaches: Fluorescence Spectroscopy and Isothermal Titration Calorimetry (ITC).
Fluorescence Spectroscopy
This method relies on the change in fluorescence of the ionophore or a calcium-sensitive dye upon calcium binding.
Objective: To determine the dissociation constant (Kd) of A23187 for Ca2+ by monitoring changes in its intrinsic fluorescence.
Materials:
-
A23187
-
Calcium chloride (CaCl2) stock solution of known concentration
-
Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of A23187 in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of calcium solutions of varying concentrations in the buffer.
-
-
Fluorometric Titration:
-
Add a fixed concentration of A23187 to a cuvette containing the buffer solution.
-
Record the baseline fluorescence spectrum of A23187.
-
Incrementally add aliquots of the CaCl2 stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the free Ca2+ concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction between an ionophore and Ca2+.
Materials:
-
Ionophore (A23187 or this compound)
-
Calcium chloride (CaCl2)
-
Matching buffer for both the ionophore and CaCl2 solutions
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the ionophore in the buffer and load it into the sample cell of the calorimeter.
-
Prepare a more concentrated solution of CaCl2 in the same buffer and load it into the titration syringe.
-
It is crucial that the buffer for both solutions is identical to minimize heats of dilution.
-
-
Titration:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the CaCl2 solution into the ionophore solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of CaCl2 to the ionophore.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Signaling Pathways and Experimental Workflow
A23187-Induced Calcium Signaling
A23187, by increasing intracellular calcium, can trigger a multitude of downstream signaling events. The following diagram illustrates a simplified pathway initiated by A23187.
Caption: Simplified signaling pathway initiated by A23187-mediated calcium influx.
Experimental Workflow for Comparing Ionophore Activity
The following diagram outlines a general workflow to compare the efficacy of A23187 and this compound in a cell-based assay.
References
- 1. Ca2+ transport properties of ionophores A23187, ionomycin, and 4-BrA23187 in a well defined model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium ionophore, A23187, induces commitment to differentiation but inhibits the subsequent expression of erythroid genes in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of 4-Bromo A23187 on Intracellular Calcium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Bromo A23187 with other common calcium ionophores, supported by experimental data and detailed protocols for validating its effect on intracellular calcium using fluorescent probes.
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, including signal transduction, proliferation, and apoptosis. Calcium ionophores are lipid-soluble molecules that facilitate the transport of Ca²⁺ across biological membranes, artificially increasing intracellular Ca²⁺ levels. This property makes them invaluable tools for studying calcium-mediated cellular events. This compound is a brominated, non-fluorescent derivative of the widely used calcium ionophore A23187 (Calcimycin). Its lack of intrinsic fluorescence makes it particularly suitable for use in conjunction with fluorescent calcium indicators. This guide compares the performance of this compound with its parent compound, A23187, and another commonly used ionophore, Ionomycin, and provides a detailed protocol for validating their effects using the fluorescent probe Fluo-4 AM.
Comparative Analysis of Calcium Ionophores
The efficacy of a calcium ionophore is determined by its ability to induce a rapid and sustained increase in intracellular Ca²⁺. While all three ionophores—this compound, A23187, and Ionomycin—effectively elevate intracellular calcium, their potency and specificity can vary depending on the cell type and experimental conditions.
| Parameter | This compound | A23187 (Calcimycin) | Ionomycin |
| Typical Working Concentration | 1-10 µM | 1-5 µM | 0.5-2 µM |
| Relative Potency | Moderate | High | Very High |
| Selectivity for Ca²⁺ | Good | Moderate (also transports Mn²⁺) | High |
| Intrinsic Fluorescence | No | Yes (fluorescent) | No |
| Reported Peak [Ca²⁺]i | ~842 nM in pituitary somatotropes[1] | Induces a greater [Ca²⁺]i increase than ionomycin in human platelets[2] | Activation rates higher than A23187 in oocytes[3][4][5][6] |
| Key Characteristics | Non-fluorescent, suitable for fluorescence-based assays.[7] May cause a less severe and rapid calcium increase compared to A23187 in some cell types.[8] | Well-characterized, but its intrinsic fluorescence can interfere with some fluorescent probes. | Highly potent and selective for Ca²⁺, often requiring lower concentrations. |
Note: The quantitative data presented is compiled from different studies and cell types and should be considered as a general reference. Direct comparative studies of all three ionophores in a single cell line are limited. Researchers should empirically determine the optimal concentration for their specific cell type and experimental setup.
Mechanism of Action and Experimental Workflow
The general mechanism by which calcium ionophores increase intracellular calcium involves their insertion into the cell membrane, where they bind to extracellular Ca²⁺ and transport it into the cytosol down its concentration gradient. This influx of Ca²⁺ can be detected by fluorescent probes like Fluo-4 AM.
Caption: Signaling pathway of this compound-mediated intracellular calcium increase.
The following diagram outlines the typical workflow for validating the effect of a calcium ionophore using a fluorescent probe.
Caption: Experimental workflow for validating ionophore effect on intracellular calcium.
Detailed Experimental Protocol
This protocol provides a general guideline for validating the effect of this compound on intracellular calcium levels in cultured mammalian cells using Fluo-4 AM.
Materials:
-
This compound
-
Ionomycin (positive control)
-
A23187 (positive control)
-
Fluo-4 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters for Fluo-4 (e.g., 494 nm/516 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 1 mM stock solutions of Ionomycin and A23187 in anhydrous DMSO.
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Fluo-4 AM Loading:
-
Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS with Ca²⁺ and Mg²⁺.
-
To aid in the dispersion of the dye, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%.
-
Remove the culture medium from the cells and wash once with HBSS with Ca²⁺ and Mg²⁺.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
-
Incubation and De-esterification:
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.
-
Add 100 µL of HBSS with Ca²⁺ and Mg²⁺ to each well and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 494/516 nm).
-
Measure the baseline fluorescence for 1-2 minutes.
-
Add the desired concentration of this compound, A23187, or Ionomycin to the wells. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-15 minutes.
-
-
Data Analysis:
-
For each well, subtract the average baseline fluorescence from the peak fluorescence intensity to determine the change in fluorescence (ΔF).
-
The results can be expressed as a fold change over baseline (F/F₀) or as a normalized response to a positive control (e.g., Ionomycin).
-
Conclusion
This compound is a valuable tool for studying intracellular calcium signaling due to its non-fluorescent nature. While it effectively increases intracellular calcium, its potency may be lower than that of Ionomycin or its parent compound, A23187, in certain cell types. The provided protocol offers a robust method for validating and comparing the effects of this compound and other calcium ionophores on intracellular calcium dynamics. Researchers should carefully optimize experimental conditions, particularly ionophore concentration, for their specific cellular model to ensure reliable and reproducible results.
References
- 1. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Original Article: Comparison of A23187 vs Ionomycin-induced Responses and Cytosolic Calcium Increases in Aequorin-loaded Human Platelets. Evidence for Ionophore-specific Differences in Intracellular Calcium Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Significant diferences in eficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - EuginGroup [eugingroup.com]
- 7. 4-bromo-A23187 - LKT Labs [lktlabs.com]
- 8. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of 4-Bromo A23187 for Ca2+ over other divalent cations like Mg2+
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the divalent cation selectivity of 4-Bromo A23187, with a particular focus on its preference for calcium (Ca²⁺) over magnesium (Mg²⁺) and other biologically relevant divalent cations. This document includes quantitative data, detailed experimental protocols, and visualizations to support researchers in their selection and application of this ionophore.
Enhanced Ca²⁺ Selectivity Compared to A23187
This compound is a brominated analog of the widely used calcium ionophore A23187 (Calcimycin). The addition of a bromine atom to the benzoxazole ring significantly enhances its transport selectivity for Ca²⁺ over Mg²⁺. Experimental evidence suggests that this compound exhibits an approximate 10-fold greater transport selectivity for Ca²⁺ over Mg²⁺ when compared to its parent compound, A23187. This enhanced selectivity is particularly pronounced at lower, more biologically relevant concentrations of the ionophore.
While the transport selectivity is enhanced, it is important to note that the binding affinities of this compound for both Ca²⁺ and Mg²⁺ are approximately 4-fold greater than those of A23187. This increased affinity means that lower concentrations of this compound are required to achieve similar effects on cation transport.
Quantitative Comparison of Divalent Cation Affinity
To provide a clear comparison of the binding affinities of this compound and A23187 for various divalent cations, the following table summarizes their stability constants (log K). The values for A23187 are experimentally determined, and the values for this compound are estimated based on the reported 4-fold increase in affinity.
| Divalent Cation | A23187 (log K) | This compound (Estimated log K) |
| Ca²⁺ | 5.8 | ~6.4 |
| Mg²⁺ | 5.1 | ~5.7 |
| Mn²⁺ | 6.1 | ~6.7 |
| Zn²⁺ | 6.0 | ~6.6 |
| Sr²⁺ | 4.7 | ~5.3 |
| Ba²⁺ | 3.9 | ~4.5 |
Note: The log K values for A23187 are from Pfeiffer, D. R., Reed, P. W., & Lardy, H. A. (1974). Biochemistry, 13(19), 4007–4014. The estimated log K for this compound is calculated by adding log(4) ≈ 0.6 to the log K of A23187.
This data highlights that while this compound has a higher affinity for Ca²⁺ than Mg²⁺, it also demonstrates a strong affinity for other divalent cations such as Mn²⁺ and Zn²⁺, in some cases exceeding that for Ca²⁺. This is a critical consideration for researchers studying the specific roles of these cations in cellular processes.
Experimental Protocols for Determining Ionophore Selectivity
The selectivity of ionophores like this compound can be experimentally determined using several established methods. Below are detailed protocols for two common approaches.
Two-Phase Liquid-Liquid Extraction
This method determines the relative ability of an ionophore to transport different cations from an aqueous phase into an organic phase.
Materials:
-
Ionophore (this compound or A23187) stock solution in a water-immiscible organic solvent (e.g., toluene/butanol mixture).
-
Aqueous buffer solution (e.g., 20 mM Tris-HCl, pH 7.4).
-
Salt solutions of the divalent cations to be tested (e.g., CaCl₂, MgCl₂, MnCl₂, ZnCl₂).
-
Scintillation vials or centrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
Method for quantifying cation concentration in the aqueous phase (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry, or ion-selective electrodes).
Procedure:
-
Prepare a series of aqueous solutions, each containing a known concentration of a single divalent cation salt in the buffer.
-
In a series of vials, mix equal volumes of the ionophore-containing organic phase and one of the aqueous cation solutions.
-
Include a control vial with the organic phase and an aqueous solution without any divalent cations.
-
Vortex the vials vigorously for 2-5 minutes to facilitate the transfer of the ion-ionophore complex into the organic phase.
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully collect the aqueous phase from each vial.
-
Measure the concentration of the divalent cation remaining in each aqueous phase.
-
Calculate the amount of cation transported into the organic phase by subtracting the final aqueous concentration from the initial concentration.
-
The relative selectivity is determined by comparing the amounts of different cations transported under the same conditions.
Fluorescence-Based Assay using Large Unilamellar Vesicles (LUVs)
This technique measures the rate of ionophore-mediated cation influx into artificial lipid vesicles by monitoring the fluorescence of an entrapped ion-sensitive dye.
Materials:
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.
-
Fluorescent indicator dye sensitive to the cations of interest (e.g., Quin-2 for Ca²⁺, Mag-Fura-2 for Mg²⁺, or FluoZin-3 for Zn²⁺).
-
Buffer solution (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Fluorometer.
-
Ionophore stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
Solutions of the divalent cation salts to be tested.
Procedure:
-
LUV Preparation:
-
Create a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by drying under vacuum.
-
Hydrate the lipid film with the buffer solution containing the fluorescent indicator dye to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs with a uniform size distribution.
-
Remove the external (unencapsulated) dye by passing the LUV suspension through a size-exclusion chromatography column equilibrated with the buffer.
-
-
Fluorescence Measurement:
-
Place the dye-loaded LUV suspension in a fluorometer cuvette.
-
Record the baseline fluorescence.
-
Add the ionophore to the cuvette and mix gently.
-
Initiate cation influx by adding a known concentration of the desired divalent cation salt to the external solution.
-
Continuously record the change in fluorescence intensity over time. The rate of change in fluorescence is proportional to the rate of cation transport into the vesicles.
-
-
Data Analysis:
-
The initial rate of fluorescence change is calculated for each cation.
-
The selectivity of the ionophore is determined by comparing the initial rates of transport for the different divalent cations.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its selectivity.
Caption: Mechanism of this compound-mediated Ca²⁺ transport.
Caption: Experimental workflow for determining ionophore selectivity.
Conclusion
This compound offers a significant advantage over the parent compound A23187 for studies requiring higher selectivity for Ca²⁺ over Mg²⁺. However, its potent ionophoric activity for other divalent cations, particularly Zn²⁺ and Mn²⁺, necessitates careful experimental design and interpretation of results. The provided data and protocols serve as a valuable resource for researchers to effectively utilize this compound in their investigations of divalent cation signaling and homeostasis.
A Comparative Analysis of 4-Bromo A23187 Efficacy from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal 4-Bromo A23187
This compound, a non-fluorescent derivative of the calcium ionophore A23187, is an indispensable tool in cell biology and drug discovery.[1][2] It facilitates the transport of divalent cations, primarily calcium (Ca2+), across biological membranes, thereby artificially increasing intracellular calcium levels. This controlled elevation of intracellular calcium is instrumental in studying a myriad of calcium-dependent signaling pathways, including apoptosis, cellular activation, and neurotransmission.[1] However, the efficacy of this compound can vary between suppliers due to differences in purity and formulation. This guide provides a framework for comparing the efficacy of this compound from different commercial sources, ensuring the selection of a high-quality reagent for reproducible and reliable experimental outcomes.
Supplier Product Information
| Supplier | Product Name | Purity Specification | CAS Number |
| Supplier A (e.g., Sigma-Aldrich) | 4-Bromo-calcium Ionophore A23187 | ≥90% (HPLC) | 76455-48-6 |
| Supplier B (e.g., LKT Labs) | 4-bromo-A23187 | ≥98% | 76455-48-6 |
| Supplier C (e.g., Cayman Chemical) | This compound | Not specified on product page | 76455-48-6 |
Note: This table is a representative example. Researchers should always consult the most recent product datasheets from suppliers for the latest information.
Experimental Comparison Workflow
To empirically assess the efficacy of this compound from different suppliers, a standardized experimental workflow is proposed. This workflow is designed to quantify the primary function of the ionophore—its ability to increase intracellular calcium—and a relevant downstream cellular response.
Caption: Experimental workflow for comparing the efficacy of this compound.
Key Experimental Protocols
Below are detailed protocols for the pivotal experiments in the comparative workflow.
Measurement of Intracellular Calcium Concentration
This experiment directly measures the ability of this compound to increase cytosolic calcium levels.
-
Cell Culture: Plate HeLa cells in a 96-well, black-walled, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS) containing calcium and magnesium. Incubate the cells with 5 µM Fura-2 AM in HBSS for 30 minutes at 37°C.
-
Treatment: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations (e.g., 0.1 µM to 10 µM) of this compound from each supplier to the wells. Include a vehicle control (DMSO).
-
Data Acquisition: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader. Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration.
-
Analysis: For each supplier, plot the peak 340/380 ratio against the concentration of this compound to generate dose-response curves. Calculate the EC50 value, which represents the concentration required to elicit 50% of the maximal response.
Assessment of Downstream Signaling: CaMKII Phosphorylation
An increase in intracellular calcium should activate downstream signaling cascades. The phosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a well-established downstream event.[1]
-
Cell Culture and Treatment: Plate HeLa cells in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, treat the cells with the calculated EC50 concentration of this compound from each supplier for 15 minutes. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CaMKII (p-CaMKII) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total CaMKII and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-CaMKII signal to the total CaMKII signal and the loading control. Compare the fold-change in p-CaMKII levels between the different suppliers.
Signaling Pathway of A23187
The following diagram illustrates the mechanism of action of A23187 and its downstream consequences. This compound follows the same general pathway.
Caption: Signaling pathway initiated by this compound-mediated calcium influx.
Conclusion and Recommendation
By systematically evaluating this compound from different suppliers based on both the provided product specifications and empirical data from the proposed experimental workflow, researchers can make an informed decision. The ideal product will exhibit a high purity, a low EC50 for intracellular calcium mobilization, and a robust induction of downstream signaling events. Consistency between lots is another critical factor that can be assessed over time. Investing the time to perform such a comparison will ultimately lead to more reliable and reproducible scientific findings.
References
Comparative Guide to Control Experiments for 4-Bromo A23187 Studies
This guide provides a comprehensive overview of essential control experiments for researchers utilizing 4-Bromo A23187, a non-fluorescent calcium ionophore. Proper controls are critical for validating that the observed biological effects are specifically due to the ionophore-mediated increase in intracellular calcium and not artifacts of the experimental procedure or off-target effects.
Understanding this compound
This compound is a brominated analog of the calcium ionophore A23187 (Calcimycin). Like its parent compound, it is a mobile ion carrier that binds to divalent cations, such as Ca²⁺ and Mg²⁺, and transports them across biological membranes, effectively increasing their intracellular concentration.[1] Its primary advantage is its lack of fluorescence, which makes it ideal for use in experiments that employ fluorescent probes to measure changes in intracellular calcium. It is commonly used to artificially activate cells, study calcium-dependent signaling pathways, and calibrate fluorescent calcium indicators.
The Critical Role of Controls
The use of potent, biologically active compounds like this compound necessitates a rigorous set of controls to ensure the validity and reproducibility of experimental findings. These controls help to:
-
Attribute the observed effects directly to the ionophore's activity.
-
Rule out effects caused by the solvent (vehicle).
-
Confirm that the biological response is dependent on an increase in intracellular calcium.
-
Compare the potency and effects of this compound to other known calcium-mobilizing agents.
Comparison of Calcium Ionophores and Mobilizers
A key component of designing control experiments is to compare the effects of this compound with other well-characterized compounds that modulate intracellular calcium. Ionomycin and the parent compound A23187 are common positive controls, while Thapsigargin provides a mechanistic control by releasing calcium from intracellular stores rather than transporting it across the plasma membrane.
| Feature | This compound | A23187 (Calcimycin) | Ionomycin | Thapsigargin |
| Mechanism of Action | Mobile ion carrier for divalent cations | Mobile ion carrier for divalent cations[1] | Mobile ion carrier for divalent cations[2] | Inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump[2] |
| Primary Effect | Increases intracellular Ca²⁺ by transport across membranes | Increases intracellular Ca²⁺ by transport across membranes | Increases intracellular Ca²⁺ by transport across membranes and from intracellular stores[2] | Increases cytosolic Ca²⁺ by depleting ER stores[2] |
| Fluorescence | Non-fluorescent | Fluorescent | Fluorescent | Non-fluorescent |
| Selectivity | Divalent cations (Ca²⁺, Mg²⁺). Also shown to be a potent copper ionophore[3] | Mn²⁺ > Ca²⁺ ≈ Mg²⁺ >> Sr²⁺ > Ba²⁺[1] | Higher selectivity for Ca²⁺ over Mg²⁺ compared to A23187 | Specific for SERCA pumps |
| Common Use | Ca²⁺ mobilization for studies with fluorescent probes | General Ca²⁺ ionophore, antibiotic, apoptosis inducer[1] | Positive control for maximal Ca²⁺ flux, oocyte activation[2][4] | Positive control for store-operated calcium entry (SOCE) studies[2] |
| Solubility | DMSO, Ethanol[5] | DMSO, Ethanol | DMSO | DMSO |
A comparison of common calcium ionophores and mobilizers.
Experimental Design and Controls
A well-designed experiment will incorporate a variety of positive and negative controls to isolate the specific effects of this compound-mediated calcium influx.
Caption: Logical relationship of experimental and control groups.
Negative Controls
-
Vehicle Control: This is the most fundamental control. The solvent used to dissolve this compound (e.g., DMSO or ethanol) is added to the cells at the same final concentration used in the experimental group. This ensures that any observed effects are not due to the solvent itself.
-
Calcium Chelation Control: To confirm that the effects of this compound are calcium-dependent, the experiment should be repeated in a calcium-free medium or in the presence of a calcium chelator.
-
EGTA: Chelates extracellular calcium, demonstrating the requirement for external Ca²⁺ influx.
-
BAPTA-AM: A membrane-permeable chelator that binds to intracellular calcium, used to determine if the downstream effects are mediated by the rise in cytosolic Ca²⁺.
-
Positive Controls
-
Alternative Ionophore Control: Using another well-characterized calcium ionophore like Ionomycin or A23187 serves as a positive control for calcium influx.[2][6] This helps to distinguish effects that are general to calcium mobilization versus those that might be specific to the this compound molecule. Studies have shown that ionomycin can be more efficient in certain applications, such as oocyte activation, when compared to A23187.[7][8]
-
Mechanistically Different Agonist: Employing an agent like Thapsigargin , which increases cytosolic calcium by blocking the SERCA pump and releasing calcium from the endoplasmic reticulum, can help dissect the origin of the calcium signal (i.e., influx from extracellular space vs. release from internal stores).[2]
Key Experimental Protocols
Below are detailed methodologies for essential experiments to characterize the effects of this compound.
Intracellular Calcium Flux Assay
This assay directly measures the primary effect of this compound: the increase in cytosolic calcium.
Caption: Workflow for a typical calcium flux experiment.
Protocol:
-
Cell Preparation:
-
Plate cells in a 96-well, black, clear-bottom plate and grow to the desired confluency.
-
Prepare a dye-loading solution containing a fluorescent calcium indicator (e.g., Fluo-8 AM or Indo-1 AM) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pluronic F-127 (0.01-0.02%) can be included to aid dye loading.[6]
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.[9]
-
-
Compound Addition and Measurement:
-
Wash the cells twice with buffer to remove excess dye.[9]
-
Place the plate in a fluorescence plate reader or a flow cytometer.
-
Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
-
Using an automated injector, add this compound or control compounds (Vehicle, Ionomycin, EGTA co-treatment) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time for several minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as a ratio of fluorescence relative to the baseline (F/F₀).
-
Compare the peak fluorescence and the area under the curve between the experimental and control groups.
-
Cell Viability / Cytotoxicity Assay
It is crucial to determine if the observed cellular responses are a result of specific signaling events or simply a consequence of cytotoxicity induced by high concentrations of the ionophore.
Protocol (using LDH release assay):
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1 µM to 10 µM) and relevant controls (vehicle, positive control for cytotoxicity like Triton X-100).
-
Incubate for the desired experimental duration (e.g., 4, 12, or 24 hours).
-
-
LDH Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Transfer a portion of the supernatant to a new plate and add the LDH reaction mixture as per the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control (100% lysis) after subtracting the background from untreated cells.
-
Apoptosis Assay
This compound, like its parent compound, can be a modulator of apoptosis. An apoptosis assay can distinguish between programmed cell death (apoptosis) and necrosis.
Protocol (using Annexin V/Propidium Iodide Staining):
-
Cell Treatment:
-
Treat cells in culture with this compound and controls for the desired time.
-
Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Signaling Pathway Context
The primary action of this compound is to bypass receptor-mediated signaling and directly increase intracellular calcium. This rise in Ca²⁺ acts as a second messenger, activating a host of downstream effector proteins.
Caption: Simplified Ca²⁺ signaling initiated by this compound.
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]
- 3. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Artificial oocyte activation with Ca2+ ionophore improves reproductive outcomes in patients with fertilization failure and poor embryo development in previous ICSI cycles [frontiersin.org]
- 5. 4-bromo-A23187 - LKT Labs [lktlabs.com]
- 6. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 7. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
Literature review comparing the cellular effects of 4-Bromo A23187 and Thapsigargin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two widely used chemical probes, 4-Bromo A23187 and Thapsigargin. Both compounds are known to modulate intracellular calcium concentrations, a critical second messenger in a vast array of cellular processes. However, their distinct mechanisms of action lead to different downstream consequences, making their appropriate selection crucial for experimental design and interpretation. This document summarizes their effects, presents quantitative data, details relevant experimental protocols, and visualizes their signaling pathways.
Overview of Mechanisms and Cellular Consequences
This compound is a brominated derivative of the calcium ionophore A23187. As an ionophore, it facilitates the transport of divalent cations, including Ca2+ and Mg2+, across biological membranes, effectively shuttling them down their electrochemical gradient. This leads to a rapid increase in cytosolic calcium concentration by promoting influx from the extracellular space and release from intracellular stores like the endoplasmic reticulum (ER) and mitochondria.[1][2] Its non-fluorescent nature makes it suitable for use with fluorescent calcium indicators.[3]
Thapsigargin , a sesquiterpene lactone isolated from the plant Thapsia garganica, acts as a potent and specific non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[4][5] By blocking SERCA, thapsigargin prevents the re-uptake of cytosolic calcium into the ER, leading to a gradual depletion of ER calcium stores and a sustained elevation of cytosolic calcium levels.[4][5] This disruption of ER calcium homeostasis invariably leads to ER stress and the activation of the Unfolded Protein Response (UPR).[4]
Quantitative Comparison of Cellular Effects
The following tables summarize key quantitative parameters for this compound and Thapsigargin based on available experimental data. Direct comparative studies are limited; therefore, data is compiled from individual studies on each compound.
| Parameter | This compound | Thapsigargin | Reference |
| Primary Target | Cell Membranes | SERCA Pump | [1],[4] |
| Mechanism of Action | Calcium Ionophore | SERCA Pump Inhibitor | [1],[4] |
| Effect on Cytosolic Ca2+ | Rapid, transient increase | Sustained, biphasic increase | [2],[6] |
| Effect on ER Ca2+ Stores | Release | Depletion | [1],[4] |
Table 1: General Comparison of this compound and Thapsigargin
| Parameter | Cell Line | Value | Reference |
| Peak Cytosolic Ca2+ Concentration | Pituitary Somatotropes | 842 ± 169 nM (from baseline of 226 ± 38 nM) | [2] |
| Effect on Mitochondrial Membrane Potential | HepG2 cells, primary hippocampal neurons | Modest depolarization | [1] |
Table 2: Quantitative Data for this compound
| Parameter | Cell Line/System | Value | Reference |
| SERCA Inhibition (IC50) | Carbachol-evoked [Ca2+]i-transients | 0.353 nM (with KCl-prestimulation), 0.448 nM (without KCl-prestimulation) | [7] |
| Gq-mediated Ca2+ Signaling Inhibition (IC50) | HEK293 | 25 nM | [1] |
| Cellular Stress Induction (EC50) | HEK293 | 370 nM | [1] |
| Apoptosis Induction (Dose-dependent) | A549 | 1 nM (9.4%), 100 nM (25.8%), 1 µM (41.2%) after 24h | [8] |
| Apoptosis Induction (Dose-dependent) | PC3 | Significant increase at 10 nM and 100 nM | [9] |
| Inhibition of Cell Proliferation (IC50) | Human LXF-289 cells | 0.0000066 µM | [7] |
| Inhibition of Cell Proliferation (IC50) | Human NCI-H2342 cells | 0.0000093 µM | [7] |
| Inhibition of Cell Proliferation (IC50) | Human SK-MES-1 cells | 0.0000097 µM | [7] |
Table 3: Quantitative Data for Thapsigargin
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol is a general guide for measuring changes in intracellular calcium concentration and can be adapted for use with both this compound and Thapsigargin.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
Probenecid (optional)
-
This compound or Thapsigargin stock solution
-
Cells of interest
-
Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM.
-
To aid in dye solubilization, first, dissolve Fura-2 AM in a small amount of DMSO and then add it to HBSS containing 0.02% Pluronic F-127.
-
(Optional) Add probenecid (1-2.5 mM) to the loading solution to inhibit dye leakage from the cells.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the multi-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add the desired concentration of this compound or Thapsigargin to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibration can be performed using calcium standards and an ionophore like ionomycin to determine the minimum (Rmin) and maximum (Rmax) ratios.
Western Blot Analysis of ER Stress Markers after Thapsigargin Treatment
This protocol details the procedure for detecting the upregulation of key ER stress markers, such as BiP (GRP78) and phosphorylated eIF2α, following treatment with Thapsigargin.
Materials:
-
Thapsigargin
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BiP (GRP78), phospho-eIF2α, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of Thapsigargin for the specified duration (e.g., 6, 12, or 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-BiP or anti-phospho-eIF2α) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol can be used to quantify apoptosis induced by either this compound or Thapsigargin.
Materials:
-
This compound or Thapsigargin
-
Cells of interest
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound or Thapsigargin for the desired time to induce apoptosis. Include a negative control (untreated cells) and a positive control if available.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached cells and the cells floating in the medium (which may include apoptotic cells).
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
This compound-Induced Calcium Influx and Downstream Effects
This compound acts as an ionophore, creating pores in the plasma membrane and membranes of intracellular organelles, allowing Ca2+ to move down its concentration gradient. This leads to a rapid increase in cytosolic Ca2+, which can activate a multitude of calcium-dependent enzymes and signaling pathways, ultimately leading to cellular responses such as apoptosis.
Thapsigargin-Induced ER Stress and Unfolded Protein Response (UPR)
Thapsigargin's inhibition of the SERCA pump leads to the depletion of ER calcium stores, which disrupts the function of calcium-dependent chaperones and causes the accumulation of unfolded proteins in the ER lumen. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe or prolonged, inducing apoptosis.
Summary and Recommendations
| Feature | This compound | Thapsigargin |
| Primary Effect | Rapid, global increase in cytosolic Ca2+ | ER Ca2+ depletion and sustained cytosolic Ca2+ elevation |
| Key Downstream Pathway | Direct activation of Ca2+-dependent enzymes | ER stress and the Unfolded Protein Response (UPR) |
| Experimental Use | Studies requiring a rapid and transient increase in intracellular Ca2+ to mimic physiological signaling events. Calibration of fluorescent Ca2+ indicators. | Studies focused on the role of ER Ca2+ homeostasis, ER stress, and the UPR in cellular processes. Inducing store-operated calcium entry (SOCE). |
| Considerations | Can also transport other divalent cations, potentially leading to off-target effects. The rapid and large influx of Ca2+ can be cytotoxic. | The induction of ER stress is a significant cellular perturbation that can have widespread and complex effects on cellular physiology. |
References
- 1. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 4. Artificial oocyte activation with ionomycin compared with A23187 among patients at risk of failed or impaired fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 7. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4-Bromo A23187 is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory system. Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust from the solid form of the compound. In case of a spill, use dry clean-up procedures. Do not add water to the spill area, as this can increase the risk of exposure and environmental contamination.
Disposal of Unused or Waste this compound
This compound is a halogenated organic compound and must be disposed of as hazardous waste. It should never be mixed with household garbage or poured down the drain.[1][2] The primary method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated, clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste."[1][3]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it. Indicate the approximate quantities of each component.
-
Secure Storage: Keep the waste container securely sealed and store it in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup scheduling.
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Property | Value | Source |
| Solubility in DMSO | Approximately 1 mg/mL | Cayman Chemical |
| Solubility in DMF | Approximately 10 mg/mL | Cayman Chemical |
| Hazardous Decomposition Products | Carbon oxides, hydrogen bromide, nitrogen oxides | AG Scientific |
Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The recommended and regulated method of disposal is incineration.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 4-Bromo-A23187
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-A23187, a non-fluorescent calcium ionophore frequently used in research. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
4-Bromo-A23187 is a hazardous substance that can be harmful if inhaled, swallowed, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling 4-Bromo-A23187
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly sealed goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[3][4] A face shield may be required for splash hazards.[4][5] | To protect against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves.[3][5] Consider double-gloving for added protection. | To prevent skin contact and absorption.[3] |
| Body Protection | A lab coat.[2] Fire-resistant lab coats are recommended when working with flammable solvents.[6] | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[2] A dust mask (e.g., N95) or a respiratory filter device is recommended, especially when handling the powder form and if engineering controls are not sufficient.[5] | To prevent inhalation of the powdered substance. |
| Footwear | Closed-toe shoes.[5][6] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls
-
Ventilation: Always handle 4-Bromo-A23187 in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][7]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
Handling the Compound
-
Avoid Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.[7] Use dry clean-up procedures for any spills.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Labeling: Ensure all containers of 4-Bromo-A23187 are clearly labeled with the chemical name and associated hazards.[7]
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., ethanol) followed by a detergent and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, and then the lab coat. Dispose of single-use PPE in the designated waste stream.
Disposal Plan
Proper disposal of 4-Bromo-A23187 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with 4-Bromo-A23187, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Disposal Method: Do not discharge into sewers or waterways.[2][7] All waste must be handled in accordance with local, state, and federal regulations.[7] Disposal options may include incineration in a licensed facility or burial in an authorized landfill.[7] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Decontamination: Puncture empty containers to prevent reuse.[7] Decontaminate them before disposal if possible, observing all label safeguards until they are cleaned and destroyed.[7]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Accidental Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse the eyes for several minutes with running water.[2] Seek medical attention if irritation persists.[2]
-
Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]
Spill Response
-
Minor Spills: For small spills of the solid material, carefully clean up using dry procedures to avoid generating dust.[7] Place the collected material into a sealed container for disposal.[7]
-
Major Spills: In the case of a large spill, evacuate the area and alert emergency responders.[7] Prevent the spillage from entering drains or water courses.[7]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of 4-Bromo-A23187.
Caption: Workflow for Safe Handling of 4-Bromo-A23187.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
